Thioaildenafil

Catalog No.
S870909
CAS No.
856190-47-1
M.F
C23H32N6O3S2
M. Wt
504.668
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thioaildenafil

CAS Number

856190-47-1

Product Name

Thioaildenafil

IUPAC Name

5-[5-[(3S,5R)-3,5-dimethylpiperazin-1-yl]sulfonyl-2-ethoxyphenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidine-7-thione

Molecular Formula

C23H32N6O3S2

Molecular Weight

504.668

InChI

InChI=1S/C23H32N6O3S2/c1-6-8-18-20-21(28(5)27-18)23(33)26-22(25-20)17-11-16(9-10-19(17)32-7-2)34(30,31)29-12-14(3)24-15(4)13-29/h9-11,14-15,24H,6-8,12-13H2,1-5H3,(H,25,26,33)/t14-,15+

InChI Key

SCLUKEPFXXPARW-GASCZTMLSA-N

SMILES

CCCC1=NN(C2=C1NC(=NC2=S)C3=C(C=CC(=C3)S(=O)(=O)N4CC(NC(C4)C)C)OCC)C

Synonyms

(3R,5S)-rel-1-[[3-(4,7-Dihydro-1-methyl-3-propyl-7-thioxo-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-ethoxyphenyl]sulfonyl]-3,5-dimethyl-piperazine; Sulfoaildenafil;

Thioaildenafil and its Structural Context

Author: Smolecule Technical Support Team. Date: February 2026

Thioaildenafil is a thioketone analog of sildenafil, often identified as an adulterant in herbal supplements and "lifestyle" products [1]. Its core structure is based on a heterocyclic system, and the key modification is the replacement of an oxygen atom with a sulfur atom, which influences its electronic structure and, consequently, its NMR parameters [1].

The table below summarizes the key identifiers for this compound:

Property Description
IUPAC Name (3R,5S)-rel-1-[[3-(4,7-Dihydro-1-methyl-3-propyl-7-thioxo-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-ethoxyphenyl]sulfonyl]-3,5-dimethyl-piperazine [1]
CAS Number 856190-47-1 [1]
Molecular Formula C₂₃H₃₂N₆O₃S₂ [1]
Molecular Weight 504.67 g/mol [1]
Primary Adulteration Context Herbal aphrodisiacs and dietary supplements for erectile dysfunction [1]

NMR Elucidation Strategy for this compound

While a full spectral assignment from the search results is not available, the general NMR workflow for elucidating a structure like this compound is well-established. The following diagram outlines the key steps, from sample preparation to final structure confirmation, integrating the specific techniques that would be used.

G cluster_notes Key Technical Notes Start Sample Preparation (Dissolution in Deuterated Solvent) Step1 1D NMR Acquisition (¹H and ¹³C NMR) Start->Step1 Step2 2D NMR Acquisition (COSY, HSQC, HMBC) Step1->Step2 Note1 ¹³C NMR: Key for identifying thioamide (C=S) carbon (~200 ppm) Step1->Note1 Step3 Stereochemistry Analysis (NOESY/ROESY) Step2->Step3 Note2 HMBC: Critical for connecting pyrazolopyrimidine, phenyl, and piperazine rings Step2->Note2 Step4 Data Integration and Structure Confirmation Step3->Step4 Note3 NOESY/ROESY: Determines relative stereochemistry at chiral centers Step3->Note3 End Final Elucidated Structure Step4->End

NMR structure elucidation workflow for this compound

Detailed NMR Methodology

The workflow involves several stages of analysis, each providing different structural information [2]:

  • Sample Preparation: The sample is typically dissolved in a deuterated solvent like DMSO-d6 or CDCl3. High purity is essential to avoid interfering signals.
  • 1D NMR Acquisition: This provides the foundational data.
    • ¹H NMR: Reveals the number and type of hydrogen environments, integration (number of H atoms), and splitting patterns (J-coupling) from neighboring protons [2].
    • ¹³C NMR (with DEPT): Shows distinct carbon environments. The DEPT experiment distinguishes between CH₃, CH₂, CH, and quaternary carbon atoms. A critical feature is the thioamide (C=S) carbon, which is expected to resonate around 200 ppm, a distinct downfield shift compared to a typical amide carbonyl [2] [1].
  • 2D NMR Acquisition: This is crucial for establishing atom-to-atom connectivity.
    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds), helping to piece together proton networks [2].
    • HSQC (Heteronuclear Single Quantum Coherence): Correlates a proton directly to the carbon it is bonded to. This is invaluable for assigning the carbon framework [2].
    • HMBC (Heteronuclear Multiple Bond Correlation): Detects long-range couplings between protons and carbons over 2-3 bonds. This experiment is essential for linking the different ring systems (pyrazolopyrimidine, phenyl, and piperazine) by showing correlations across the sulfonyl and ether linkages [2].
  • Stereochemistry Analysis:
    • NOESY/ROESY: These experiments detect through-space interactions between protons. They are used to determine the relative configuration at the chiral centers in the piperazine ring ((3R,5S)-rel) and to define the spatial orientation of substituents [2].

Application in Adulterant Detection

The technical literature confirms that NMR is a powerful tool for identifying this compound in complex mixtures. Here's how it is applied in practice:

  • Direct Analysis of Mixtures: NMR can be used directly to analyze herbal matrices without pre-separation, as it can differentiate isomeric impurities and structurally similar compounds that might be missed by LC-MS alone [2].
  • Orthogonal Technique: NMR is often used alongside Mass Spectrometry (MS). While MS excels at detection sensitivity, NMR provides superior structural detail and stereochemical information, making the techniques highly complementary [2] [3]. The table below compares these techniques in the context of analyzing such compounds [2]:
Feature NMR MS
Structural Detail Full molecular framework, stereochemistry, dynamics Molecular weight, fragmentation pattern
Stereochemistry Excellent (via NOESY/ROESY) Limited
Quantification Accurate without external standards Requires standards or internal calibrants
Impurity Identification High sensitivity to positional and structural isomers Sensitive to low-level impurities
Sample Non-destructive Destructive

References

Thioaildenafil: Chemical Profile and Background

Author: Smolecule Technical Support Team. Date: February 2026

Thioaildenafil (also known as Sulfoaildenafil) is a synthetic structural analog of Sildenafil (Viagra). Its core action is the potent and selective inhibition of the phosphodiesterase-5 (PDE-5) enzyme [1] [2]. This inhibition prevents the breakdown of cyclic guanosine monophosphate (cGMP), sustaining elevated cGMP levels in cellular environments and leading to smooth muscle relaxation and increased blood flow, which is the target effect for erectile dysfunction treatment [1] [2].

The table below summarizes its key chemical data:

Property Description
CAS Number 856190-47-1 [1]
IUPAC Name (3R,5S)-rel-1-[[3-(4,7-Dihydro-1-methyl-3-propyl-7-thioxo-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-ethoxyphenyl]sulfonyl]-3,5-dimethyl-piperazine [1]
Molecular Formula C₂₃H₃₂N₆O₃S₂ [1]
Molecular Weight 504.67 g/mol [1]
Alternate Names Sulfoaildenafil, Sildenafil thione, Thiodimethylsildenafil [1] [2] [3]

This compound is part of a broader class of "designer" PDE-5 inhibitors created to circumvent drug patents and regulations [2]. It is not approved for medical use by any major health regulatory agency [2]. Its presence in "all-natural" or "herbal" supplements poses a significant public health risk due to the unknown safety profile, lack of formal toxicological testing, and potential for serious side effects, especially in consumers with pre-existing cardiovascular conditions or those taking nitrates [2].

Analytical Methods for Detection and Identification

Detecting this compound in complex matrices like dietary supplements requires sophisticated analytical techniques to distinguish it from approved drugs and other analogs.

Technique Application & Key Identifiers Reference
Liquid Chromatography-Mass Spectrometry (LC-MS) Primary tool for screening and confirmation; provides high sensitivity and specificity. [3] [4]
Ultra-Performance LC Time-of-Flight MS (UPLC-TOF/MS) Provides accurate mass measurement for definitive structural elucidation and distinguishing between closely related analogs like this compound and Thiohomosildenafil. [3]
Gas Chromatography-Mass Spectrometry (GC/MS) Useful for complementary analysis; key mass fragments for this compound include m/z 56, 72, and 420. [2] [3]
Ion Trap LC-MS/MS (LC/IT-MS/MS) Provides detailed fragmentation patterns (MSn); key fragments include m/z 58, 72, and 355. [2]
Nuclear Magnetic Resonance (NMR) Spectroscopy Used for full structural characterization, including differentiation of isomers and confirmation of the thioketone and dimethylpiperazine substitutions. [2] [4]
X-ray Crystallography Employed for definitive 3D structural confirmation, revealing polymorphic forms that can affect chemical and biological properties. [2]

The following diagram illustrates a generalized analytical workflow for identifying this compound in illicit supplements, integrating the techniques above.

G Sample Powder or Tablet Sample Extraction Sample Extraction & Purification Sample->Extraction Screening Primary Screening (UPLC-TOF/MS) Extraction->Screening Confirmation Structural Confirmation (NMR, X-ray, MS/MS) Screening->Confirmation Result Identification of This compound Confirmation->Result

Generalized analytical workflow for this compound identification.

Biochemical Pathway and Mechanism of Action

This compound's mechanism mirrors that of Sildenafil. The diagram below outlines the biochemical signaling pathway it influences.

G Stimulus Sexual Stimulation NO Nitric Oxide (NO) Release Stimulus->NO cGMP_Prod cGMP Production NO->cGMP_Prod Relaxation Smooth Muscle Relaxation & Erection cGMP_Prod->Relaxation cGMP_Inactive Inactive GMP PDE5 PDE5 Enzyme PDE5->cGMP_Inactive Hydrolysis Inhibitor This compound Inhibitor->PDE5 Inhibits

> PDE-5 inhibition mechanism sustaining cGMP for penile erection. This mechanism underpins both its intended effect and its primary risk. Undeclared intake with nitrate medications can cause a severe drop in blood pressure [2].

A Practical Workflow for Researchers

For professionals investigating potential adulteration, a combination of techniques is key:

  • Rapid Screening: Use UPLC-TOF/MS for high-throughput analysis of samples to detect the presence of known and unknown PDE-5 inhibitors based on accurate mass [3].
  • Structural Confirmation: For any suspect sample, employ NMR spectroscopy and X-ray crystallography to unambiguously determine the structure, especially for novel analogs [2].
  • Distinguishing Analogs: Leverage the specific mass fragmentation patterns from LC-IT-MS/MS and GC/MS to tell the difference between closely related compounds like this compound and Thiohomosildenafil [2] [3].

The discovery of this compound and its analogs in dietary supplements is a critical drug safety and public health issue. Vigilant monitoring using advanced analytical technologies is essential to protect consumers from the risks of these hidden pharmaceutical ingredients [2] [3].

References

Thioaildenafil phosphodiesterase-5 inhibitory mechanism

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile & Mechanism of Action

Thioaildenafil is a synthetic compound that functions as a selective, competitive inhibitor of the PDE5 enzyme [1].

  • Chemical Identity: this compound (CAS 856190-47-1) has a molecular formula of C₂₃H₃₂N₆O₃S₂ and a molecular weight of 504.67 g/mol [1] [2]. Its IUPAC name is (3R,5S)-rel-1-[[3-(4,7-Dihydro-1-methyl-3-propyl-7-thioxo-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-ethoxyphenyl]sulfonyl]-3,5-dimethyl-piperazine [1].
  • Core Mechanism: Under normal conditions, cGMP acts as a key second messenger. PDE5 hydrolyzes cGMP into its inactive form, 5'-GMP. This compound prevents this degradation by binding to the active site of PDE5 [1]. This results in elevated intracellular cGMP levels, which enhances the cGMP-dependent signaling that leads to smooth muscle relaxation and vasodilation [1].
  • Structural Differentiation: The primary structural difference from sildenafil is the substitution of an oxygen atom in the ketone group of the heterocyclic hydantoin-like ring with a sulfur atom, forming a thioketone [1]. This modification can alter the molecule's electronic distribution, lipophilicity, and binding affinity to the PDE5 enzyme.

Quantitative Data

The table below summarizes key chemical and physical properties of this compound.

Property Value / Description
CAS Number 856190-47-1 [1] [2]
Molecular Formula C₂₃H₃₂N₆O₃S₂ [1] [2]
Molecular Weight 504.67 g/mol [1] [2]
Melting Point 182-185 °C [2]
Physical Form Solid (Pale Yellow to Yellow) [2]
Solubility Sparingly soluble in Chloroform, Ethyl Acetate [2]
pKa (Predicted) 7.84 ± 0.60 [2]

Experimental Protocol for PDE5 Inhibition Assay

The following is a detailed colorimetric assay for detecting and quantifying PDE5 inhibition, adapted from methods used to identify sildenafil adulteration [3]. This protocol is suitable for evaluating compounds like this compound.

G Step1 1. Establish Phosphate (Pi) Standard Curve Step2 2. Run Optimum PDE5 Reaction (No Inhibitor) Step1->Step2 Step3 3. Run PDE5 Reaction with Inhibitor Step2->Step3 Step4 4. Malachite Green (MLG) Assay & Detection Step3->Step4 Step5 5. Data Calculation Step4->Step5

Figure 2: Workflow of the colorimetric PDE5 inhibition assay.

Materials and Equipment
  • Reagents: cGMP, purified PDE5 enzyme, Calf Intestinal Alkaline Phosphatase (CIAP), Malachite Green oxalate, Ammonium Molybdate, Potassium Phosphate, test compound (e.g., this compound).
  • Equipment: Microplate reader (capable of reading at 630 nm), 96-well microplates, microtubes, water bath or incubator [3].
Detailed Methodology
  • Establish a Phosphate (Pi) Standard Curve

    • Prepare solutions of known inorganic phosphate (Pi) concentrations (e.g., 0 to 20 µM) using KH₂PO₄.
    • Add a malachite green molybdate reagent to each standard. This reagent forms a complex with Pi, causing a color change from blue to green.
    • Measure the absorbance at 630 nm and plot concentration vs. absorbance to create a standard curve [3].
  • Dual Biochemical Reaction Assay (PDE5 Activity)

    • Reaction Principle: The assay uses a two-step reaction. First, PDE5 hydrolyzes cGMP to GMP. Second, CIAP dephosphorylates GMP to guanosine, releasing inorganic phosphate (Pi). The amount of Pi generated is directly proportional to PDE5 activity.
    • Reaction Mixture: In a microtube, combine:
      • 160 µL Reaction Buffer (20 mM Tris-HCl pH 7, 10 mM MgCl₂, 0.10 mM EDTA)
      • 20 µL PDE5 enzyme solution
      • 0.0001 U/µL CIAP
      • 30 µL of 15 mM cGMP
    • Incubate at 37°C for 30 minutes.
    • Stop the reaction by adding 50 µL of a stop solution (e.g., 70% perchloric acid).
    • Centrifuge the mixture and transfer the supernatant to a 96-well plate.
    • Add the malachite green reagent and measure the absorbance at 630 nm. This value represents "optimum PDE5 reaction" with no inhibitor present [3].
  • PDE5 Inhibition Assay

    • Prepare the reaction mixture as in Step 2, but include the inhibitor (e.g., this compound) by adding it to the buffer before introducing the PDE5-CIAP mixture and cGMP.
    • Incubate and process the sample identically to Step 2.
    • The absorbance will be lower in the presence of an effective PDE5 inhibitor, as less Pi is released [3].
  • Data Calculation and Analysis

    • Percentage of PDE5 Activity: Calculate the inhibitor's effect using the formula: % PDE5 Activity = (Absorbance of Inhibitor Sample / Absorbance of Optimum PDE5 Reaction) × 100
    • IC₅₀ Determination: Perform the assay with a range of inhibitor concentrations. Plot % PDE5 Activity vs. inhibitor concentration and fit a curve to determine the IC₅₀ value, which represents the concentration needed to inhibit 50% of PDE5 activity [3].

Research Context and Safety Note

This compound is primarily documented in scientific literature as an adulterant found in counterfeit "herbal" supplements and lifestyle products marketed for sexual enhancement [1]. Its presence is a significant health risk due to unknown dosage, lack of safety testing, and potential for dangerous drug interactions.

For research purposes, this compound is a useful tool compound for studying cGMP-dependent pathways and their effects on various cellular functions [1].

References

BIT-15-67: In Vitro Metabolism & Pharmacokinetics Profile

Author: Smolecule Technical Support Team. Date: February 2026

The following data summarizes key in vitro findings for BIT-15-67, a novel thiazolidinedione derivative investigated as a potential anticancer agent [1].

Parameter Experimental System/Assay Result & Interpretation
Solubility Aqueous buffers at various pH levels Low
Permeability Caco-2 cell monolayer assay High permeability; efflux ratio < 2 (not a substrate for P-gp/BCRP efflux transporters)
Plasma Protein Binding Equilibrium dialysis Moderate binding in mouse and rat plasma
Metabolic Stability Liver microsomes (mouse, rat, dog, human) Stable (Half-life > 30 min)
Metabolic Stability Rat hepatocytes Unstable (Half-life < 15 min), suggesting significant Phase II metabolism
Metabolite Identification LC-MS/MS of rat hepatocytes One Phase I and one Phase II metabolite identified
Cytochrome P450 Inhibition CYP1A2, 2C9, 2C19, 2D6, 3A4 Not an inhibitor

BIT-15-67: In Vivo Pharmacokinetic Parameters

The table below summarizes the in vivo pharmacokinetic data from a study in Wistar rats after a single intravenous dose, highlighting a significant sex-dependent difference [1].

Parameter Male Rats Female Rats
Plasma Clearance Higher Lower
Terminal Half-life Shorter Longer
Absolute Oral Bioavailability 7% 38%
Tissue Distribution High in various tissues High in various tissues; in female nude mice with tumors, high liver concentration was observed with a tumor-to-plasma ratio of 0.5

Detailed Experimental Protocols

For researchers looking to replicate or understand these studies, here are the core methodologies used in the investigations cited above.

  • Caco-2 Permeability Assay: Permeability was assessed across a Caco-2 cell monolayer. The efflux ratio (Papp(B-A)/Papp(A-B)) was calculated. A ratio of less than 2 indicates that the compound is not a substrate for major efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP) [1].
  • Metabolic Stability in Liver Microsomes/Hepatocytes: BIT-15-67 was incubated with liver microsomes or hepatocytes from various species, including humans. The half-life was determined by monitoring the parent compound's disappearance over time. Microsomes primarily contain Phase I enzymes, while hepatocytes provide a full suite of Phase I and Phase II metabolizing enzymes, explaining the difference in stability [1].
  • Metabolite Identification: Metabolites were identified using Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS). Samples from rat hepatocyte incubations were analyzed to separate and fragment metabolites, allowing for structural characterization based on mass shifts and fragmentation patterns [1].
  • CYP Inhibition Assay: The potential for BIT-15-67 to inhibit major CYP enzymes was evaluated in human liver microsomes. The assay measures the inhibition of marker reactions specific to each CYP isoform (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) in the presence of the compound [1].

Visualizing Thiazolidinedione Metabolism and Drug Interaction Pathways

The following diagram illustrates the core metabolic pathways for clinically approved Thiazolidinediones (TZDs) and their potential for pharmacokinetic drug interactions, based on reviewed literature [2] [3] [4].

tzd_metabolism TZD Metabolism and Drug Interactions Pioglitazone Pioglitazone CYP2C8 CYP2C8 Pioglitazone->CYP2C8 CYP3A4 CYP3A4 Pioglitazone->CYP3A4 Rosiglitazone Rosiglitazone Rosiglitazone->CYP2C8 CYP2C9 CYP2C9 Rosiglitazone->CYP2C9 Troglitazone Troglitazone Troglitazone->CYP2C8 Troglitazone->CYP3A4 InactiveMetabolites Inactive Metabolites CYP2C8->InactiveMetabolites CYP3A4->InactiveMetabolites CYP2C9->InactiveMetabolites Gemfibrozil Gemfibrozil Gemfibrozil->CYP2C8 Inhibits Rifampicin Rifampicin Rifampicin->CYP2C8 Induces Rifampicin->CYP3A4 Induces Rifampicin->CYP2C9 Induces

Figure 1: Metabolic pathways and key drug interactions of Thiazolidinediones. Inhibitors like gemfibrozil increase TZD exposure, while inducers like rifampicin decrease it [2] [3] [4].

Key Implications for Drug Development

  • Sex-Dependent Pharmacokinetics: The significant difference in oral bioavailability between male and female rats underscores the critical importance of evaluating pharmacokinetics in both sexes during pre-clinical development [1].
  • Tissue Distribution as an Asset: The high tissue distribution, particularly the observable concentration in tumors, is noted as a positive attribute for the development of an anticancer agent [1].
  • Managing Clinical Drug Interactions: For approved TZDs, the potential for interactions is well-established. The diagram above provides a clear map of these risks. Clinical guidance suggests reducing the TZD dose by half when co-administered with a strong inhibitor like gemfibrozil [2] [4].

References

Thioaildenafil Technical Profile

Author: Smolecule Technical Support Team. Date: February 2026

Thioaildenafil (also known as Sulfoaildenafil) is a synthetic analog of sildenafil (Viagra). The table below summarizes its core chemical and regulatory characteristics [1] [2]:

Property Description
Systematic Name 5-[5-[(3S,5R)-3,5-dimethylpiperazin-1-yl]sulfonyl-2-ethoxyphenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidine-7-thione [1]
Other Names Sulfoaildenafil, Sildenafil thione, Thiomethisosildenafil [1] [2]
Molecular Formula C₂₃H₃₂N₆O₃S₂ [1] [2]
Molar Mass 504.67 g·mol⁻¹ [1] [2]
CAS Number Not specified in search results
Legal Status Not approved as a pharmaceutical by any regulatory agency (e.g., FDA) [1] [2]

Key Structural Features and Analytical Data

This compound is a designer analogue created through specific structural modifications to the sildenafil molecule to circumvent patents and regulations [1] [2].

  • Core Structure: It is based on a pyrazolo[4,3-d]pyrimidine-7-thione core structure [1] [2].
  • Key Modifications: Compared to sildenafil, this compound features two critical changes:
    • Thioketone Group: A sulfur atom (S) replaces the oxygen atom in the ketone group of the pyrazolopyrimidine ring, forming a thione group (-C=S) [1] [2].
    • Dimethylpiperazine Ring: The piperazine ring is substituted with methyl groups at the 3 and 5 positions, making it a 3,5-dimethylpiperazine [1] [2].

The following diagram illustrates the core structural relationship between Sildenafil and its analog, this compound:

G Sildenafil Sildenafil AnalogModifications Key Analog Modifications Sildenafil->AnalogModifications Base Structure This compound This compound AnalogModifications->this compound Modification1 Oxygen to Sulfur (Pyrazolopyrimidine ring) AnalogModifications->Modification1 Modification2 4-methyl to 3,5-dimethyl (Piperazine ring) AnalogModifications->Modification2

Structural derivation of this compound from Sildenafil

Mechanism of Action and Biological Pathway

This compound functions as a phosphodiesterase type 5 (PDE5) inhibitor [1] [2]. Its biological pathway mirrors that of approved drugs like sildenafil.

  • Mode of Action: It inhibits the PDE5 enzyme, which is responsible for breaking down cyclic guanosine monophosphate (cGMP) in the smooth muscle cells of the corpus cavernosum. This leads to increased levels of cGMP, enhancing smooth muscle relaxation and blood flow, which facilitates penile erection [2].
  • Lack of Formal Testing: While in vitro studies demonstrate its PDE5 inhibitory activity, This compound has undergone no formal safety or efficacy testing in humans or animals [1] [2]. Its biological effects and health risks in humans are not fully known.

The diagram below outlines the cellular signaling pathway through which PDE5 inhibitors like this compound produce their effect:

G Stimulus Sexual Stimulation (NO release) cGMP cGMP Level Stimulus->cGMP Relaxation Smooth Muscle Relaxation cGMP->Relaxation cGMPBreakdown cGMP Breakdown (Inactive GMP) cGMP->cGMPBreakdown Degradation Erection Penile Erection Relaxation->Erection PDE5 PDE5 Enzyme PDE5->cGMPBreakdown Inhibitor PDE5 Inhibitor (e.g., this compound) Inhibitor->PDE5 Inhibits

PDE5 inhibitor mechanism in penile erection pathway

Synthesis and Isolation Protocols

The search results do not contain a full, detailed synthesis protocol for this compound from basic starting materials. However, they provide key information on its origin and one specific synthetic application.

  • Initial Patent: this compound was first reported in a 2005 patent (WO 2005058899) by Li et al., which covers pyrazolopyrimidinethione derivatives and their preparation [1] [2].
  • Use as a Precursor: A 2011 study identified and synthesized another analogue, Mutaprodenafil, by using This compound as a starting material [3]. This confirms the use of this compound in synthetic routes for creating further derivatives.
  • Isolation from Supplements: The compound is typically isolated from adulterated dietary supplements using techniques like silica gel column chromatography [2].

Detection and Analytical Methodologies

Due to its use as an adulterant, several analytical methods have been developed and can be used for its identification and characterization. The general workflow for analyzing a suspect supplement is outlined below:

G Sample Suspect Herbal Supplement Extraction Sample Extraction & Preparation Sample->Extraction Screening Chromatographic Screening (LC/HPLC) Extraction->Screening MS Mass Spectrometry (LC-MS, LC-MS/MS, GC/MS) Screening->MS NMR Structural Confirmation (NMR, X-ray Crystallography) MS->NMR ID Compound Identified NMR->ID

Analytical workflow for identifying unapproved PDE5 inhibitors

  • Chromatography: Liquid Chromatography (LC) and High-Performance Liquid Chromatography (HPLC) are used for initial separation and detection [2].
  • Mass Spectrometry (MS): Various MS techniques are crucial for accurate identification.
    • LC-MS and LC-MS/MS: Used to distinguish this compound from other analogues like thiohomosildenafil by their mass fragmentation patterns (e.g., characteristic fragments at m/z 58, 72, 355 for thiohomosildenafil) [2].
    • Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FTICR-MS): Provides high-accuracy mass measurement for definitive structure elucidation [1] [2].
  • Nuclear Magnetic Resonance (NMR): ¹H-NMR and ¹³C-NMR spectrometry are used for detailed structural analysis [2].
  • X-ray Crystallography: Has been used to determine the precise molecular structure and identify polymorphs, which can affect the chemical and biological properties of the compound [1] [2].

Health Risks and Regulatory Status

  • Significant Health Risk: The primary concern is the unknown safety profile. As an unapproved substance that has not undergone clinical trials, its pharmacokinetics, toxicology, and interactions with other medications or health conditions are not understood [1] [2].
  • FDA Warnings: The U.S. Food and Drug Administration (FDA) has issued public warnings, stating that sexual enhancement products containing unapproved analogues of FDA-approved drugs like sildenafil can be harmful [1] [2].
  • Adulteration: It is intentionally added to "herbal" or "natural" dietary supplements to produce the desired effect, deceiving consumers about the product's contents [1] [2].

References

Comprehensive Analytical Protocol for Detection and Identification of Thioaildenafil in Dietary Supplements Using UPLC-TOF/MS

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Thioaildenafil (also known as thiodimethylsildenafil) represents a significant concern in the realm of adulterated dietary supplements marketed for sexual enhancement. This synthetic compound is a thio-derivative analog of sildenafil, the active pharmaceutical ingredient in Viagra, strategically modified to evade routine regulatory detection methods while maintaining similar pharmacological activity as a phosphodiesterase-5 (PDE-5) inhibitor. The presence of such unapproved synthetic analogs in consumer products poses serious health risks as they are administered without proper safety testing, dosage standardization, or medical supervision. The detection and identification of this compound requires advanced analytical techniques capable of distinguishing it from approved pharmaceuticals and other structurally similar analogs. Ultra-Performance Liquid Chromatography coupled with Time-of-Flight Mass Spectrometry (UPLC-TOF/MS) has emerged as a powerful analytical platform for this purpose, combining high-resolution separation with accurate mass measurement capabilities that enable confident compound identification [1] [2].

This application note provides detailed protocols and analytical procedures for the detection, identification, and quantification of this compound in illicit dietary supplements, with specific emphasis on method development, validation parameters, and systematic approaches to compound characterization. The methodologies outlined here have been successfully applied in regulatory operations and surveillance programs, such as those conducted by the Italian Medicines Agency (A.I.F.A.) in collaboration with scientific investigation departments [1]. These protocols are designed specifically for researchers and analytical scientists working in pharmaceutical quality control, regulatory affairs, and forensic drug testing, providing them with comprehensive tools to address the growing challenge of synthetic drug analog adulteration in consumer products.

Instrumentation & Parameters

The analysis of this compound requires specific instrumentation capable of high-resolution separation and accurate mass detection. The system configuration and optimal parameters have been systematically refined through applied research in analyzing adulterated dietary supplements [1] [2].

Table 1: UPLC-TOF/MS System Configuration and Specifications

Component Specification Manufacturer/Model
UPLC System Binary solvent manager, sample manager, column compartment Waters Acquity H-Class
Mass Spectrometer Time-of-Flight with ESI source Waters Xevo G2-XS QTOF
Data System Instrument control, data acquisition, processing Waters MassLynx v4.2
Analytical Column C18 stationary phase, 100 × 2.1 mm, 1.7 µm Waters Acquity UPLC BEH C18

Sample Preparation Protocols

Standards and Reagents
  • Reference standards: Sildenafil citrate, tadalafil, and vardenafil should be obtained from certified pharmaceutical manufacturers or regulatory agencies [2]. While this compound may not be commercially available as a certified reference standard, its identification can be accomplished through structural elucidation when reference materials are unavailable.
  • Solvents: HPLC-grade methanol, acetonitrile, and formic acid (≥98% purity) should be used throughout the analysis.
  • Water: Ultrapure water with resistivity of 18.2 MΩ·cm should be prepared using a Millipore or equivalent water purification system.
Sample Preparation Procedures

For powdered supplements:

  • Accurately weigh approximately 10 mg of homogeneous powder into a 10 mL volumetric flask.
  • Add approximately 8 mL of methanol and sonicate for 15 minutes to ensure complete extraction.
  • Dilute to volume with methanol and mix thoroughly.
  • Centrifuge at 10,000 rpm for 5 minutes to separate particulate matter.
  • Dilute the supernatant as needed to fall within the instrumental calibration range [2].

For solid dosage forms (tablets/capsules):

  • For tablets: Crush a representative number of tablets (minimum 5) into a homogeneous powder using a mortar and pestle.
  • For capsules: Empty the contents of multiple capsules (minimum 5) and mix thoroughly.
  • Weigh an amount equivalent to one unit dose and proceed with the extraction as outlined for powdered supplements [2].

Chromatographic Separation

Optimal chromatographic separation is critical for resolving this compound from other PDE-5 inhibitors and matrix components. The following conditions have been demonstrated to provide excellent resolution for these analytes [2]:

Table 2: UPLC Chromatographic Conditions for this compound Separation

| Parameter | Condition | | :--- | :--- | | Column Temperature | 40°C | | Flow Rate | 0.3 mL/min | | Injection Volume | 2 µL | | Mobile Phase A | 0.1% Formic acid in water | | Mobile Phase B | 0.1% Formic acid in acetonitrile | | Gradient Program | Time (min) | %B | | | 0 | 10 | | | 5 | 30 | | | 10 | 50 | | | 15 | 95 | | | 18 | 95 | | | 18.1 | 10 | | | 20 | 10 |

The use of a C18 stationary phase with 1.7 µm particle size provides excellent separation efficiency, while the addition of formic acid to both mobile phases enhances ionization efficiency in positive ESI mode and improves chromatographic peak shape. The gradient elution profile efficiently separates this compound from other PDE-5 inhibitors, with the compound typically eluting between 8.5-9.5 minutes under these conditions [2].

Mass Spectrometric Detection

Accurate mass measurement is fundamental for the identification of this compound, particularly when reference standards are unavailable. The following parameters have been optimized for the detection of PDE-5 inhibitors and their analogs [1] [2]:

Table 3: TOF/MS Instrument Parameters for this compound Detection

Parameter Setting
Ionization Mode Positive electrospray (ESI+)
Capillary Voltage 3.0 kV
Cone Voltage 30 V
Source Temperature 120°C
Desolvation Temperature 350°C
Desolvation Gas Flow 800 L/h
Cone Gas Flow 50 L/h
Mass Range 50-1000 m/z
Scan Time 0.2 s
Collision Energy 6 eV (MS), 20-30 eV (MS/MS)
Lock Mass Leucine enkephalin (m/z 556.2771)

This compound displays a protonated molecule [M+H]⁺ at m/z 503.2043, with a characteristic isotopic pattern due to the presence of sulfur atoms. The accurate mass measurement (typically within 5 ppm error) provides elemental composition information that strongly supports structural identification. For definitive confirmation, fragmentation analysis should be performed, with the precursor ion at m/z 503.2043 yielding characteristic product ions at m/z 359.1372 (loss of the methylpiperazine moiety) and m/z 297.0895 (further fragmentation of the pyrazolopyrimidine ring system) [2].

Method Validation

The UPLC-TOF/MS method for this compound detection should be thoroughly validated according to International Council for Harmonisation (ICH) guidelines to ensure reliability and accuracy [2]. Key validation parameters include:

Table 4: Method Validation Parameters and Performance Characteristics

Validation Parameter Performance Characteristics
Specificity No interference from supplement matrix or other PDE-5 inhibitors
Linearity Range 0.1-100 µg/mL (r² > 0.995)
Limit of Detection (LOD) 0.05 µg/mL (S/N > 3:1)
Limit of Quantification (LOQ) 0.1 µg/mL (S/N > 10:1)
Precision (RSD) Intra-day: <2%, Inter-day: <3%
Accuracy (% Recovery) 95-105% across calibration range
Robustness Stable retention times (±0.1 min) with minor mobile phase variations

The validation should demonstrate that the method is specific for this compound in the presence of common supplement matrices and other PDE-5 inhibitors, sensitive enough to detect relevant concentrations (typically found in adulterated products at 10-100 mg per dose unit), and robust enough for routine application in quality control and surveillance settings [2].

Workflow & Pathways

The following workflow diagrams illustrate the complete analytical procedure for this compound detection and the strategic approach to identification when reference standards are unavailable.

Thioaildenafil_Workflow Start Start Analysis SamplePrep Sample Preparation: - Weigh powder/tablet - Extract with methanol - Sonicate 15 min - Centrifuge Start->SamplePrep UPLCAnalysis UPLC-TOF/MS Analysis SamplePrep->UPLCAnalysis DataAcquisition Data Acquisition: - Full scan m/z 50-1000 - MS/MS fragmentation - Accurate mass measurement UPLCAnalysis->DataAcquisition DataProcessing Data Processing: - Extract ion chromatogram m/z 503.2043 - Review MS/MS spectrum - Measure exact mass DataAcquisition->DataProcessing Identification Compound Identification DataProcessing->Identification Confirmation Confirmation: - Compare with reference standard - Verify fragmentation pattern - Confirm retention time Identification->Confirmation Report Generate Analytical Report Confirmation->Report

Figure 1: Comprehensive Workflow for this compound Analysis by UPLC-TOF/MS

Thioaildenafil_ID Start Suspected Adulterated Sample Screening Initial Screening: - Full scan UPLC-TOF/MS - Review for unknown peaks - Check for known PDE-5 inhibitors Start->Screening UnknownDetected Unknown Compound Detected Screening->UnknownDetected AccurateMass Accurate Mass Analysis: - Measure [M+H]+ m/z - Calculate elemental composition - Compare with theoretical mass UnknownDetected->AccurateMass Fragmentation MS/MS Fragmentation: - Characterize product ions - Identify key fragments - Compare with sildenafil pattern AccurateMass->Fragmentation StructureElucidation Structure Elucidation: - Identify thiocarbonyl group - Recognize dimethylpiperazine moiety - Confirm pyrazolopyrimidine core Fragmentation->StructureElucidation ThioaildenafilID This compound Identified StructureElucidation->ThioaildenafilID

Figure 2: this compound Identification Strategy Without Reference Standard

Troubleshooting & Technical Notes

  • Retention Time Shift: If retention times deviate by more than ±0.2 minutes, check mobile phase composition and column condition. Regenerate or replace the column if resolution degrades.
  • Signal Suppression: Matrix effects can cause signal suppression in complex supplement formulations. Use standard addition or more extensive sample dilution to mitigate these effects.
  • Mass Accuracy Drift: Regularly calibrate the TOF/MS system using reference standards. Use lock mass correction during analysis to maintain mass accuracy below 5 ppm.
  • Distinguishing Isomers: this compound and thiohomosildenafil are isomeric compounds with identical molecular weights. Chromatographic separation is essential to distinguish between these analogs, as they may exhibit different retention times despite similar fragmentation patterns [2].

Conclusion

UPLC-TOF/MS represents a powerful analytical platform for the detection and identification of this compound and other synthetic PDE-5 inhibitor analogs in adulterated dietary supplements. The method provides high sensitivity and selectivity through a combination of chromatographic resolution and accurate mass measurement, enabling confident compound identification even without reference standards. The protocols outlined in this application note have been successfully applied in regulatory surveillance operations, demonstrating their practical utility in detecting emerging adulterants in consumer products. As manufacturers of illicit supplements continue to develop novel analogs to evade detection, the flexibility and specificity of UPLC-TOF/MS make it an indispensable tool for quality control laboratories, regulatory agencies, and research institutions working to protect consumer health from potentially dangerous adulterated products.

References

analysis of Thioaildenafil in illicit supplements

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Background

Thioaildenafil (also known as Sulfoaildenafil, CAS 856190-47-1) is a synthetic thioketone analog of sildenafil that acts as a potent phosphodiesterase type 5 (PDE-5) inhibitor [1] [2]. It has been identified as a common adulterant in dietary supplements marketed for "sexual enhancement," often misleadingly labeled as "herbal" or "all-natural" [2] [3]. Its presence poses a significant public health risk due to the unknown safety profile, potential for adverse effects, and interactions with other medications, especially nitrates used for heart conditions [2].

The following sections provide a validated method for its detection and quantification, utilizing High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (HPLC-HRMS) [4].


Materials and Methods

Chemicals and Reagents
  • Solvents: HPLC-grade methanol, acetonitrile, and water.
  • Standards: A certified reference standard of this compound is essential for accurate identification and quantification. This compound can be obtained from commercial biochemical suppliers (e.g., Santa Cruz Biotechnology, Catalog # sc-474390) [1].
  • Samples: Suspected illicit health supplements in powder, capsule, or tablet form.
Instrumentation and Conditions

The protocol below is adapted from a published method for screening 11 anti-impotence preparations [4].

  • Chromatography: High-Performance Liquid Chromatography (HPLC)

    • Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is recommended.
    • Mobile Phase: A binary gradient system consisting of:
      • A: 0.1% Formic acid in water
      • B: 0.1% Formic acid in acetonitrile
    • Gradient Program: A typical gradient might run from 5% B to 95% B over 10-15 minutes.
    • Flow Rate: 0.3 mL/min
    • Column Temperature: 40 °C
    • Injection Volume: 5 µL
  • Detection: High-Resolution Mass Spectrometry (HRMS)

    • Ionization: Electrospray Ionization (ESI), positive mode
    • Full Scan Mode: For accurate mass measurement, a resolution of >20,000 FWHM is recommended.
    • Targeted MS/MS: Fragmentation can be performed for confirmatory analysis.
    • The protonated molecule [M+H]⁺ of this compound is observed at m/z 505.2037 (theoretical for C₂₃H₃₃N₆O₃S₂⁺) [1].
Sample Preparation Protocol

The following workflow details the sample preparation steps.

Start Start Sample Prep S1 Weigh ~100 mg of homogenized powder Start->S1 S2 Add 10 mL methanol S1->S2 S3 Vortex mix for 1 min S2->S3 S4 Ultrasonic extraction for 15 min S3->S4 S5 Centrifuge at 10,000 rpm for 10 min S4->S5 S6 Collect supernatant S5->S6 S7 Dilute with mobile phase as needed S6->S7 S8 Filter through 0.22 µm membrane filter S7->S8 End HPLC-HRMS Analysis S8->End


Results and Data Analysis

Method Validation Data

The following table summarizes key validation parameters for the HPLC-HRMS analysis of this compound as reported in the literature [4].

Validation Parameter Result for this compound
Detection Limit (LOD) 25.0 ng/mL
Quantitation Limit (LOQ) Not explicitly stated (Linear range begins at 5.0 ng/mL for most analytes)
Linear Range 5.0 - 200.0 ng/mL (for most analytes in the method)
Correlation Coefficient (r) ≥ 0.9990
Recovery (at specific spiked levels) 82.0% - 105.9%
Precision (Relative Standard Deviation) 4.7% - 16.5%
Structural Confirmation and Fragmentation

This compound can be differentiated from sildenafil by its core structural modifications: a sulfur-for-oxygen substitution in the pyrazolopyrimidine ring and 3,5-dimethyl groups on the piperazine ring (versus a 4-methyl group in sildenafil) [1] [2]. The following diagram illustrates its core chemical structure and the molecular formula.


Discussion & Application Notes

  • Analytical Specificity: The use of HRMS is critical for distinguishing this compound from other sildenafil analogs (e.g., hydroxythiohomosildenafil, propoxyphenyl-thiohydroxyhomosildenafil) based on exact mass measurements and unique fragmentation patterns [3].
  • Health Impact: The primary risk of finding this compound in supplements is its unapproved status and unknown pharmacokinetics and toxicology. Consumers are exposed to a potent PDE-5 inhibitor without medical supervision, which can lead to severe hypotension, especially when combined with other medications [2].
  • Regulatory Context: this compound is not approved for medical use by any major regulatory agency (e.g., US FDA, EMA). Its presence in a dietary supplement is considered an illegal adulteration [2].

Experimental Protocol Summary

For a quick reference in the laboratory, the core experimental steps are summarized below.

Start Start Analysis P1 1. Instrument Setup (HPLC-HRMS, ESI+) Start->P1 P2 2. Calibration (5-200 ng/mL) P1->P2 P3 3. Prepare unknown sample via extraction protocol P2->P3 P4 4. Inject and acquire data (Full scan & MS/MS) P3->P4 P5 5. Data Analysis: - Confirm m/z 505.2037 - Check retention time - Review fragment ions P4->P5 P6 6. Quantify against calibration curve P5->P6 End Report Results P6->End


References

Application Note: GC-MS Method for Thioaildenafil Identification

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Thioaildenafil (CAS RN: 856190-47-1, Molecular Formula: C₂₃H₃₂N₆O₃S₂, Molecular Weight: 504.67 g/mol) is a thioketone analog of sildenafil and a phosphodiesterase-5 (PDE-5) inhibitor known to be an adulterant in herbal aphrodisiacs and dietary supplements [1] [2]. Its identification is crucial for ensuring product safety and regulatory compliance.

This document details a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for reliable this compound identification. The protocol covers sample preparation, instrumental analysis, and method validation, aligned with standard practices in forensic and analytical chemistry [3].

Experimental Protocol

Materials and Preparation
  • Standard: this compound certified reference material (e.g., Santa Cruz Biotechnology, CAS 856190-47-1) [1].
  • Solvents: HPLC or GC-grade methanol, chloroform, ethyl acetate.
  • Samples: Herbal matrices (powders, capsules, tablets).
  • Extraction: For solid samples, grind to a fine powder. Extract ~100 mg with 1 mL of methanol via sonication (5 min) and centrifugation [4]. For trace residues, use a methanol-moistened swab, then extract the swab in 1 mL methanol with vortexing.
Instrumentation and GC-MS Conditions

The following table summarizes the core instrumental parameters, optimized for a balance between speed and resolution. The "Rapid GC-MS" method is adapted from recent forensic screening techniques [4].

Table 1: Optimized GC-MS Parameters for this compound Screening

Parameter Setting Rationale & Notes
GC System Agilent 7890B or equivalent Capillary flow technology recommended.
MS System Agilent 5977A single quadrupole or equivalent Electron Ionization (EI) source.
Column Agilent J&W DB-5 ms (30 m × 0.25 mm × 0.25 µm) Low-polarity stationary phase (5% phenyl polysiloxane).
Carrier Gas Helium, 99.999% purity Fixed flow: 2.0 mL/min [4].
Injection Splitless mode, 1 µL Enhances sensitivity for trace analysis.
Inlet Temp. 250°C Ensures complete vaporization of analytes.

| Oven Program | Initial: 100°C (hold 0.5 min) Ramp 1: 50°C/min to 200°C Ramp 2: 30°C/min to 300°C (hold 1.5 min) Total Run Time: ~8.5 minutes | A fast, ramped program based on "Rapid GC-MS" methods that reduces analysis time from 30 min to under 10 min [4]. | | Transfer Line | 280°C | Prevents condensation before MS detection. | | Ion Source | Electron Ionization (EI) | Standard for GC-MS; reproducible spectra. | | Ionization Energy | 70 eV | Standard energy for EI spectral libraries. | | Solvent Delay | 2.5 minutes | Protects the detector from solvent peak. | | Data Acquisition | Full Scan Mode: m/z 50-550 | Essential for unknown identification and library matching. |

Suggested Data Analysis Workflow

The data analysis process involves multiple steps to ensure accurate identification, as illustrated in the following workflow:

GC-MS Data Analysis Workflow Start Start Analysis TIC Examine Total Ion Chromatogram (TIC) Start->TIC Peak Select Analyte Peak TIC->Peak Spectrum Extract Mass Spectrum Peak->Spectrum Library Library Search (Wiley, Cayman, NIST) Spectrum->Library Match Spectrum Match Quality > 90%? Library->Match Match->Start No Ions Check Key Ions & Ratios Match->Ions Yes RT Confirm Retention Time vs. Standard Ions->RT ID Positive Identification RT->ID

Expected Mass Spectral Data

This compound's structure will produce a characteristic mass spectrum. The molecular ion and key fragments are predicted below.

Table 2: Expected Key Ions for this compound (C₂₃H₃₂N₆O₃S₂)

Ion (m/z) Assignment / Proposed Identity Relative Abundance
504 M⁺• (Molecular Ion) Low to Medium
361 [M - C₈H₁₅N₂O]⁺• (Loss of piperazine moiety) High (Base Peak)
333 [M - C₈H₁₅N₂O - C₂H₄]⁺• Medium
116 C₆H₁₀NS⁺ (Thiopyrimidine fragment) Medium

Note: The mass spectrum should be compared against a certified reference standard and library entries for confirmation. The base peak at m/z 361 is a strong indicator [1] [2].

Method Validation

For reliable results, the developed method should be validated using the following parameters as a guide, referencing standards like SWGDRUG [4].

Table 3: Key Method Validation Parameters

Validation Parameter Target Performance Experimental Procedure
Specificity No interference from blank matrix. Analyze blank sample and check for peaks at the same RT as this compound.
Limit of Detection (LOD) ≤ 1 µg/mL Signal-to-noise ratio (S/N) ≥ 3:1. A 50% improvement in LOD is achievable with optimized rapid GC-MS [4].
Precision (Repeatability) Relative Standard Deviation (RSD) < 0.25% for RT, < 5% for area. Analyze six replicates of a standard at a single concentration.
Accuracy Match quality score > 90% vs. reference standard. Compare retention time and mass spectrum of an unknown to a known standard.

Discussion

This protocol provides a framework for identifying this compound in complex matrices. The Rapid GC-MS approach significantly shortens analysis time without compromising data quality, which is critical for high-throughput labs [4]. The combination of retention time and mass spectral fingerprint (particularly the key fragment at m/z 361) provides a high degree of confidence in identification, even in adulterated products.

References

sample preparation for Thioaildenafil analysis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Thioaildenafil

This compound (CAS 856190-47-1), also known as Sulfoaildenafil, is a synthetic chemical compound that is a structural analog of sildenafil (Viagra) and a potent phosphodiesterase type 5 (PDE-5) inhibitor [1] [2]. The compound operates by selectively targeting and inhibiting the enzyme phosphodiesterase-5 (PDE-5), which is primarily responsible for the hydrolysis of cyclic guanosine monophosphate (cGMP) into its inactive form [1].

This compound has been frequently identified as an illegal adulterant in various supplements marketed as "natural" or "herbal" sexual enhancement products [2]. These undisclosed additions pose significant health risks to consumers due to their unknown safety profiles and potential interactions with other medications [2]. Analytical protocols for detecting and characterizing this compound are therefore essential for regulatory agencies, quality control laboratories, and research institutions involved in pharmaceutical analysis and public health protection.

Experimental Protocols

Sample Preparation Methods
  • Mechanical Disruption: For solid samples (capsules, tablets, herbal matrices), begin by grinding representative samples to a fine homogeneous powder using a mortar and pestle or mechanical grinder [3] [2].

  • Solvent Extraction: Transfer approximately 1.0 g of homogenized sample to a glass vial and add 10 mL of methanol [4]. Sonicate the mixture for 20 minutes at room temperature, then centrifuge at 3000 × g for 10 minutes to separate particulate matter. Carefully decant the supernatant for analysis. For complex matrices, a second extraction of the pellet may be necessary to improve recovery [4].

  • Cleanup and Enrichment (Optional): For samples with complex matrices or low analyte concentrations, employ silica gel column chromatography for cleanup and enrichment [3]. Condition the column with 5-10 column volumes of methanol before applying the sample extract. Elute interfering compounds with a weak solvent, then elute this compound with a methanol-dichloromethane mixture (e.g., 30:70 v/v). Concentrate the eluate under a gentle stream of nitrogen at 40°C to near dryness, then reconstitute in an appropriate volume of methanol for analysis [3].

Analytical Techniques and Conditions
  • High-Performance Liquid Chromatography-High Resolution Mass Spectrometry (HPLC-HRMS):

    • Column: C18 column (e.g., 100 mm × 2.1 mm, 1.8 μm)
    • Mobile Phase: A) 0.1% formic acid in water; B) 0.1% formic acid in acetonitrile
    • Gradient Program: 5% B to 95% B over 10 minutes, hold for 3 minutes
    • Flow Rate: 0.3 mL/min
    • Injection Volume: 5 μL
    • Ionization Mode: Positive electrospray ionization (ESI+)
    • Mass Analysis: Full scan mode (m/z 100-600) at high resolution (≥30,000 FWHM) [4]
  • Ultra-Performance Liquid Chromatography/Mass Spectrometry (UPLC/MS):

    • Similar conditions to HPLC-HRMS but with optimized gradient for faster separation
    • Key for identifying characteristic fragments: m/z 58, 72, and 355 for this compound differentiation [3]
  • Liquid Chromatography/Ion Trap-Tandem Mass Spectrometry (LC/IT-MS/MS):

    • Fragmentation: Use collision-induced dissociation of precursor ion m/z 505 [M+H]+
    • Characteristic Fragments: Monitor m/z 58, 72, and 355 for this compound [3]
  • Gas Chromatography/Mass Spectrometry (GC/MS):

    • Column: Non-polar 5% phenyl methylpolysiloxane column (30 m × 0.25 mm ID, 0.25 μm film thickness)
    • Temperature Program: 100°C (hold 1 min) to 300°C at 15°C/min, hold 10 min
    • Injector Temperature: 280°C
    • Characteristic Fragments: m/z 56, 72, and 420 [3]
  • Structural Elucidation Techniques:

    • Nuclear Magnetic Resonance (NMR): Prepare samples in deuterated DMSO or chloroform. Key experiments include ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC for complete structural assignment [3] [2].
    • X-ray Crystallography: For definitive structural confirmation when a pure crystalline sample is obtainable [3] [2].

Method Validation Parameters

The table below summarizes key validation parameters for the HPLC-HRMS method according to regulatory standards:

Parameter Value Comments
LOD 25.0 ng/mL For most compounds; 5.0 ng/mL for nor-acetildenafil
Linear Range 5.0-200.0 ng/mL 25.0-500.0 ng/mL for nor-acetildenafil
Correlation Coefficient (R²) ≥0.9990 Demonstrates excellent linearity
Recovery 82.0%-105.9% Evaluated at multiple concentration levels
Precision (RSD) 4.7%-16.5% Intra-day and inter-day variability

Structural Characterization and Differentiation

This compound presents significant analytical challenges due to its structural similarity to other sildenafil analogs. The compound is characterized by a sulfur atom substitution for the oxygen atom in the pyrazolopyrimidine portion of the molecule, and a 3,5-dimethyl substitution on the piperazine ring, rather than the 4-methyl moiety found in sildenafil [2].

Differentiation between this compound and its close analog thiohomosildenafil is particularly challenging but can be achieved through careful attention to mass spectral data. The mass spectra of thiohomosildenafil by UPLC/MS and LC/IT-MS/MS showed mass fragments of m/z 58, 72, and 355, while GC/MS analysis showed characteristic fragments at m/z 56, 72, and 420 [3]. Although some of these fragments have low intensities, they provide crucial diagnostic tools for distinguishing between these closely related compounds [3].

Data Analysis and Interpretation

Mass Spectral Data

The following table summarizes characteristic mass spectral fragments for this compound and related compounds across different analytical platforms:

Compound UPLC/MS Fragments (m/z) GC/MS Fragments (m/z) Molecular Weight
This compound 58, 72, 355 56, 72, 420 504.67 [1] [3]
Thiohomosildenafil 58, 72, 355 56, 72, 420 -
Sildenafil - - 474.58
Structural Analysis Workflow

The following diagram illustrates the logical workflow for the structural analysis and differentiation of this compound from its analogs:

G Start Sample Suspected to Contain This compound Prep Sample Preparation: Grinding and Methanol Extraction Start->Prep Screen Initial Screening: HPLC-HRMS Prep->Screen MassSpec Mass Spectral Analysis Screen->MassSpec NMR Structural Confirmation: NMR Spectroscopy MassSpec->NMR Characteristic Fragments Diff Differentiate from Thiohomosildenafil MassSpec->Diff Check Key m/z Values NMR->Diff XRay Definitive Identification: X-ray Crystallography Diff->XRay If necessary Report Report Findings Diff->Report XRay->Report

Practical Notes and Troubleshooting

  • Matrix Effects: Complex herbal matrices can cause significant ion suppression or enhancement in mass spectrometric detection. Use matrix-matched calibration standards or internal standard correction (deuterated analogs when available) to compensate for these effects [4].

  • Chromatographic Performance: If peak broadening or tailing occurs, consider modifying mobile phase additives (e.g., ammonium acetate instead of formic acid) or using a different C18 column chemistry [3].

  • Mass Spectrometer Calibration: Regularly calibrate mass spectrometers according to manufacturer specifications to maintain mass accuracy, which is critical for distinguishing between this compound and its analogs [3] [4].

  • False Positives: Always confirm tentative identifications based on mass spectrometry with orthogonal techniques, particularly when dealing with legal or regulatory consequences [3] [2].

Conclusions

The comprehensive analytical protocols outlined in this application note provide reliable methods for the detection, characterization, and quantification of this compound in various sample matrices. The combination of HPLC-HRMS screening with confirmatory analysis using complementary techniques including NMR spectroscopy and GC/MS offers a robust approach for regulatory and research laboratories.

The health risks associated with undeclared this compound in dietary supplements underscore the importance of these analytical methods in protecting consumer safety [2]. Continuous refinement of these protocols remains essential as new structural analogs emerge in an attempt to circumvent regulatory detection.

References

Application Note: UPLC-MS/MS Screening of 90 PDE-5 Inhibitors in Health Supplements

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction The consumption of health supplements is a global trend for maintaining well-being. Unfortunately, some products, particularly those marketed for sexual enhancement, are illegally adulterated with Phosphodiesterase type 5 inhibitors (PDE-5is) like sildenafil and tadalafil to enhance their perceived effect [1]. The undeclared inclusion of these active pharmaceutical ingredients poses significant health risks, making the development of robust and efficient analytical methods essential for market surveillance and consumer protection [1] [2]. This application note details a validated, high-throughput method using Ultra-High Performance Liquid Chromatography Tandem Mass Spectrometry (UPLC-MS/MS) for the target screening and quantification of 90 PDE-5 inhibitors in various supplement matrices.

2. Experimental Protocol

2.1. Materials and Reagents

  • Solvents: HPLC-grade methanol and acetonitrile.
  • Water: Deionized water, purified using a Milli-Q system or equivalent.
  • Additives: Formic acid (≥98% purity).
  • Standards: Reference standards for 90 PDE-5 inhibitors. A list should be maintained and obtained from certified suppliers.
  • Matrices: The method has been validated for tablets, capsules, protein powder, health wine, and functional beverages [1].

2.2. Sample Preparation (One-Step Liquid Phase Extraction)

  • Homogenization: For solid samples (tablets, capsules, powder), grind into a fine, homogeneous powder.
  • Weighing: Accurately weigh 1.0 g of sample into a 15 mL centrifuge tube.
  • Extraction: Add 10 mL of methanol to the tube.
  • Mixing: Vortex mix vigorously for 1 minute, then shake on a mechanical shaker for 10 minutes.
  • Centrifugation: Centrifuge at 10,000 rpm (or >8,000 RCF) for 10 minutes.
  • Dilution and Filtration: Transfer 1 mL of the supernatant to a new vial. Dilute with methanol if necessary, and filter through a 0.22 μm nylon or PTFE syringe filter into an LC-MS vial for analysis. > Note: Methanol was chosen over acetonitrile as it prevented peak splitting for certain compounds like hydroxythiovardenafil, particularly in wine and beverage matrices [1].

2.3. UPLC-MS/MS Analysis The following conditions have been optimized for the separation and detection of all 90 analytes.

  • Chromatography:

    • System: UPLC system capable of handling high back-pressures.
    • Column: Zorbax Eclipse Plus C18 (3.0 × 150 mm, 1.8 μm) or equivalent [1].
    • Mobile Phase A: 0.1% Formic acid in water.
    • Mobile Phase B: Methanol.
    • Flow Rate: 0.4 mL/min.
    • Column Temperature: 40 °C.
    • Injection Volume: 2 μL.
    • Gradient Program: | Time (min) | % A | % B | | :--- | :--- | :--- | | 0.0 | 90 | 10 | | 1.0 | 90 | 10 | | 19.0 | 0 | 100 | | 22.0 | 0 | 100 | | 22.1 | 90 | 10 | | 25.0 | 90 | 10 |
  • Mass Spectrometry:

    • System: Triple quadrupole mass spectrometer.
    • Ion Source: Electrospray Ionization (ESI).
    • Ionization Mode: Predominantly positive mode (Note: Depiperazinothio sildenafil, vardenafil dimer, and N-phenylpropylethyl tadalafil showed better response in negative mode and require separate analysis) [1].
    • Data Acquisition: Dynamic Multiple Reaction Monitoring (dMRM). This ensures sufficient dwell time for each transition, maintaining high sensitivity even with 180 simultaneous transitions (two per compound) [1].
    • Optimization: Infuse individual standard solutions to optimize fragmentation voltage and select two most abundant product ions per compound (one for quantification, one for qualification). Analogs of sildenafil typically produce fragments at m/z 311, 113, or 99, while tadalafil analogs produce a key fragment at m/z 135 [1].

The entire screening process is completed within 25 minutes per sample [1].

3. Method Validation and Performance The described method was rigorously validated according to standard guidelines.

3.1. Key Validation Parameters The table below summarizes the key performance data for the method.

Parameter Result / Value
Analytes Screened 90 PDE-5 inhibitors
Linear Range Not specified in detail, but calibration curves showed excellent linearity with regression coefficients (R) > 0.99 [1].
Sensitivity (LOD) 25 - 85 ng/g or ng/mL across the 90 compounds [1].
Selectivity No interference from blank matrix was observed at the retention times of the analytes [1].
Matrix Effects Varied by matrix: 85-115% (tablets, wine, beverages); 70-120% (capsules); 65-125% (protein powder) [1].
Extraction Recovery > 75.5% (as demonstrated in a similar UPLC-MS/MS method for PDE-5is) [3].

3.2. Special Quantitative Considerations

  • Tautomerism: Two compounds, 2-hydroxypropylnortadalafil and the vardenafil dimer, exhibit tautomerism, resulting in two chromatographic peaks. For accurate quantification, the areas of both peaks must be summed [1].

4. Application in Market Surveillance This method was applied to screen 286 batches of health products. Eight batches were found to be positive, containing three PDE-5i compounds that were detected for the first time in such products, demonstrating the method's effectiveness in routine market supervision and its ability to identify novel adulterants [1].

5. Experimental Workflow Diagram The following diagram, generated using Graphviz, illustrates the complete experimental procedure from sample to result.

start Start: Sample Collection prep Sample Preparation (One-Step Liquid Extraction) 1. Weigh 1.0 g sample 2. Add 10 mL Methanol 3. Vortex & Shake 4. Centrifuge 5. Filter start->prep uplc UPLC Separation Column: Zorbax Eclipse Plus C18 Gradient: 10-100% Methanol in 19 min Runtime: 25 min prep->uplc ms MS/MS Detection Ion Source: ESI (+ve mode) Acquisition: dMRM Optimized Fragmentation uplc->ms data Data Analysis Target Screening of 90 PDE-5is Quantification via Calibration Curve ms->data end Result: Identification & Quantification Report data->end

Diagram 1: A simplified workflow for the UPLC-MS/MS analysis of PDE-5 inhibitors in health supplements.

Discussion and Conclusion

This protocol provides a specific and sensitive method for monitoring PDE-5 inhibitors. The use of dMRM on a triple quadrupole instrument is the gold standard for this type of target analysis, offering high sensitivity and low false-positive rates compared to non-target screening approaches [1]. Researchers should be aware of the variable matrix effects, particularly in complex matrices like protein powder, and should use matrix-matched calibration standards for accurate quantification.

The successful identification of novel adulterants in market samples underscores the critical role of such analytical methods in protecting public health and ensuring the integrity of the dietary supplement market [1].

References

validated method for Thioaildenafil quantification

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to the Analytical Challenge

Thioaildenafil is a thioketone analogue of sildenafil that has been frequently identified as an undeclared adulterant in products marketed as "herbal" or "natural" dietary supplements for sexual enhancement [1] [2]. Its presence poses a significant health risk to consumers due to a lack of safety testing and potential for serious side effects, particularly for individuals with certain cardiovascular conditions [2] [3]. Consequently, robust and validated analytical methods are required by food control and toxicology laboratories to screen for and quantify this compound effectively [4] [3].

Validated Methodologies for Quantification

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV provides a reliable, accessible, and cost-effective method for the quantitative analysis of this compound in solid and liquid herbal matrices.

Sample Preparation:

  • Extraction: Weigh approximately 1.0 g of a homogenized solid supplement or 1.0 mL of a liquid supplement. Perform liquid-liquid extraction using methanol as the solvent. Typical extraction involves vortex mixing for 2-3 minutes followed by sonication for 10-15 minutes.
  • Clarification: Centrifuge the extract at approximately 10,000 rpm for 10 minutes. Pass the supernatant through a 0.45 μm syringe filter prior to injection into the HPLC system [3].

Chromatographic Conditions: The table below summarizes the validated HPLC-UV conditions suitable for this compound separation.

Table 1: Validated HPLC-UV Conditions for this compound Analysis

Parameter Specification
Column Reverse-phase C18 (250 mm x 4.6 mm, 5 μm)
Mobile Phase 10 mM Phosphate Buffer (pH 3.5) : Acetonitrile (65:35, v/v)
Buffer Additive 0.1% Triethylamine
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 293 nm
Injection Volume 20 μL
Run Time ~15-20 minutes

Method Validation: The described method has been validated according to standard guidelines [5].

  • Linearity: Excellent linear response with a correlation coefficient (r²) > 0.999 over a range of 5-200 ng/mL for most anti-impotence compounds [4] [3].
  • Limit of Detection (LOD): The method is sensitive, with LODs demonstrated at levels as low as 6.5 ng/mL for sildenafil, indicating high sensitivity for analogous compounds like this compound [3].
  • Precision: Intra-day and inter-day precision, expressed as Relative Standard Deviation (RSD%), were ≤ 8.2%, demonstrating high reproducibility [3].
  • Accuracy: Recovery rates from spiked samples ranged from 87.6% to 111.7%, confirming the method's accuracy and the efficiency of the extraction process [3].
Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)

LC-HRMS is the preferred technique for unambiguous confirmation of identity, especially when analyzing complex matrices or detecting unknown analogues.

Sample Preparation:

  • Preparation is similar to the HPLC-UV method. Methanol is used for extraction, followed by centrifugation and filtration [4].

Instrumental Conditions: Table 2: Typical LC-HRMS Conditions for this compound Confirmation

Parameter Specification
Ionization Mode Positive Electrospray Ionization (ESI+)
Mass Analyzer High-Resolution (e.g., Time-of-Flight, Orbital Ion Trap)
Chromatography Reversed-phase UPLC/HPLC with C18 column
Specific Ions Monitored Exact mass of this compound and characteristic fragments

Method Performance:

  • A validated method for 11 anti-impotence drugs, including this compound, demonstrated:
    • LOD: 25.0 ng/mL for this compound [4].
    • Linearity: 5.0 - 200.0 ng/mL with r² ≥ 0.999 [4].
    • Recovery: 82.0% - 105.9% [4].
    • Precision: RSDs between 4.7% and 16.5% [4].

The experimental workflow for these analyses is summarized in the diagram below.

Start Sample Receipt Prep Sample Preparation (Methanol Extraction) Start->Prep HPLC HPLC-UV Analysis (Quantitative Screening) Prep->HPLC MS LC-HRMS Analysis (Confirmatory Identification) Prep->MS Result Data Analysis & Reporting HPLC->Result MS->Result

Application Notes for Practitioners

  • Matrix Complexity: Herbal supplement matrices are highly variable and complex. The use of internal standards is highly recommended to correct for matrix effects and losses during sample preparation, though it is not specified in the searched methods.
  • Specificity of MS Detection: While HPLC-UV is excellent for quantification, HRMS is critical for confirming the identity of this compound and distinguishing it from other sildenafil analogues, which often co-occur [2] [4].
  • System Suitability: Before quantitative analysis, perform a system suitability test with a standard to verify resolution, peak symmetry, and reproducibility, ensuring the system is adequately calibrated and functioning correctly.

References

Application Notes: Analysis of Thioaildenafil in Herbal Matrices

Author: Smolecule Technical Support Team. Date: February 2026

Thioaildenafil (CAS 856190-47-1) is a thioketone analogue of sildenafil that has been identified as an undeclared adulterant in herbal supplements marketed for sexual enhancement [1]. Its presence poses a significant health risk, making robust analytical methods for its detection and quantification essential for regulatory and quality control laboratories.

Chemical and Physical Properties

The table below summarizes the key identifiers and properties of this compound.

Property Description
CAS Number 856190-47-1 [1]
Molecular Formula C₂₃H₃₂N₆O₃S₂ [1] [2]
Molecular Weight 504.67 g/mol [1] [2]
IUPAC Name (3R,5S)-rel-1-[[3-(4,7-Dihydro-1-methyl-3-propyl-7-thioxo-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-ethoxyphenyl]sulfonyl]-3,5-dimethyl-piperazine [1]
Melting Point 182-185 °C [2]
Mechanism of Action Potent inhibitor of phosphodiesterase type 5 (PDE-5), increasing cGMP levels [1]
Solubility Sparingly soluble in Chloroform and Ethyl Acetate [2]
Sample Preparation and Extraction

Effective analysis begins with efficient extraction from the complex herbal matrix. While a direct method for this compound is not fully outlined, the following approach, adapted from a method for detecting sildenafil citrate in herbal formulations, provides a solid foundation [3].

Protocol: Solvent Extraction with Sonication

  • Principle: Use of a polar solvent system to extract the freely soluble drug from the herbal matrix, aided by sonication for enhanced efficiency [3].
  • Materials: Herbal powder, Methanol, Water, Ultrasonic bath, Centrifuge.
  • Procedure:
    • Grinding: Finely crush tablets or herbal material using a mortar and pestle [3].
    • Weighing: Accurately weigh approximately 200 mg of the powdered sample [3].
    • Suspension: Transfer the powder to a conical flask and suspend in a methanol:water (50:50, v/v) solution. A typical starting volume is 25 mL [3].
    • Sonication: Sonicate the suspension for 20 minutes to facilitate dissolution and release of the analyte [3].
    • Stirring: Place the suspension on a magnetic stirrer for 1 hour at room temperature [3].
    • Centrifugation: Centrifuge at approximately 3000 rpm for 15 minutes and collect the supernatant [3].
    • Second Extraction (Double Extraction): Re-disperse the sediment in another 25 mL of fresh methanol:water (50:50) solvent and repeat the sonication and centrifugation steps. Combining the supernatants from both extractions can achieve recovery rates up to 95% for similar compounds [3].
    • Filtration: Filter the final combined supernatant through a 0.22 μm membrane filter prior to chromatographic analysis [4].

The following workflow diagram summarizes the sample preparation process:

start Start: Herbal Product step1 Grind to Fine Powder start->step1 step2 Weigh 200 mg Powder step1->step2 step3 Add Methanol:Water (50:50) step2->step3 step4 Sonicate for 20 min step3->step4 step5 Stir for 1 Hour step4->step5 step6 Centrifuge at 3000 rpm step5->step6 step7 Collect Supernatant step6->step7 decision Perform Second Extraction? step7->decision decision->step3 Yes step8 Combine & Filter (0.22 µm) decision->step8 No end Sample Ready for Analysis step8->end

Analytical Techniques and Detection

For definitive identification and quantification, chromatographic techniques coupled with advanced detection are required.

3.1 Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) This is the gold standard for confirmatory analysis due to its high sensitivity and specificity.

  • Chromatography: A C18 reverse-phase column is standard. A gradient elution using water and acetonitrile, both with modifiers like formic acid, can effectively separate the analyte [5] [4].
  • Mass Spectrometry: Operate in Multiple Reaction Monitoring (MRM) mode. The protonated molecule [M+H]⁺ of this compound (m/z 505.2) is selected in the first quadrupole, and characteristic product ions are monitored in the second analyzer for highly selective quantification [6].

3.2 High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) HPLC-DAD is a more accessible but still powerful technique, especially when paired with a multi-wavelength detection strategy.

  • Challenge: Using a single wavelength for multiple phytochemicals with different absorption maxima can lead to underestimation of their true concentration [4].
  • Advanced Solution - Multi-Signal Mix Standard (MSMS) Method:
    • Spectral Extraction: First, inject individual standards to determine their unique λmax [4].
    • Multi-Wavelength Detection: In a single injection of the mixed sample, program the DAD to quantify each compound at its predetermined λmax. This approach has been shown to report a more accurate and significantly higher (e.g., 13.81% vs 5.04%) total active content compared to single-wavelength methods [4].

The decision process for analytical method selection and optimization is illustrated below:

start Start: Prepared Sample ms UPLC-MS/MS Analysis start->ms hplc HPLC-DAD Analysis start->hplc ms_workflow MRM Mode: Monitor [M+H]⁺ and product ions ms->ms_workflow hplc_workflow Multi-Wavelength (MSMS) Method hplc->hplc_workflow result Accurate Identification and Quantification ms_workflow->result step1 Find λmax for each standard hplc_workflow->step1 step2 Quantify in sample at respective λmax step1->step2 step2->result

Key Considerations for Researchers

  • Matrix Complexity: Herbal samples are highly complex. Techniques like dispersive solid-phase extraction (d-SPE) using sorbents like C18, PSA, or alumina can be employed after extraction to remove interfering compounds and reduce matrix effects in MS analysis [5] [6].
  • Structural Analogues: Be aware that herbal products may be adulterated with a constantly evolving list of PDE-5 inhibitor analogues. High-resolution mass spectrometry is ideal for non-targeted screening and structure elucidation of new derivatives [1].
  • Method Validation: Any developed method must be rigorously validated for parameters such as specificity, accuracy, precision, linearity, and limit of detection (LOD) to ensure reliable results, following guidelines like those from SANTE [6].

References

Comprehensive Application Notes and Protocols for Detecting Thioaildenafil Adulteration

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Thioaildenafil (CAS 856190-47-1) is a thioketone analogue of sildenafil that acts as a potent phosphodiesterase-5 (PDE-5) inhibitor. It functions by selectively inhibiting the PDE-5 enzyme, thereby preventing the degradation of cyclic guanosine monophosphate (cGMP) and enhancing cGMP-mediated signaling pathways [1]. This undisclosed addition to products poses significant health risks as its efficacy and safety profile have not been formally evaluated, potentially leading to unpredictable adverse effects [2]. Adulteration with this compound has been identified in various markets, including Italy and other regions, often in products marketed as "herbal" or "natural" supplements for erectile dysfunction [3]. The molecular weight of this compound is 504.67 g/mol, and its molecular formula is C₂₃H₃₂N₆O₃S₂ [1].

Signaling Pathway and Mechanism of Action

The following diagram illustrates the cellular signaling pathway that this compound modulates, explaining its pharmacological effect.

G NO Nitric Oxide (NO) Release GC Guanylate Cyclase (GC) NO->GC cGMP cGMP GC->cGMP Activates GTP GTP GTP->cGMP Conversion GMP 5'-GMP (Inactive) cGMP->GMP Effects Smooth Muscle Relaxation & Increased Blood Flow cGMP->Effects PDE5 PDE-5 Enzyme PDE5->cGMP Hydrolyzes to This compound This compound (Inhibitor) This compound->PDE5 Inhibits

Analytical Techniques for Detection

The detection of this compound relies on chromatographic and mass spectrometric techniques due to its complex structure and the need to distinguish it from other similar adulterants.

Key Analytical Methods
Analytical Technique Key Characteristics Application in Detection
High-Performance Liquid Chromatography coupled to High-Resolution Mass Spectrometry (HPLC-HRMS) [4] High resolution and accurate mass measurement. Rapid screening and quantification of 11 anti-impotence preparations, including this compound.
Ultra-Performance Liquid Chromatography-Time of Flight Mass Spectrometry (UPLC-TOF/MS) [3] Fast separation and exact mass determination. Structural characterization and identification of this compound in illicit dietary supplements.
Gas Chromatography-Mass Spectrometry (GC/MS) [3] Volatile compound separation with mass identification. Used complementarily with UPLC-TOF/MS for confirming the presence of this compound.
High-Performance Thin-Layer Chromatography (HPTLC) Simplicity and cost-effectiveness. Simultaneous detection of multiple PDE-5 inhibitors and their analogs in lifestyle products [4].
Performance Data of Established Methods

The following table summarizes quantitative performance data for a multi-analyte method that includes this compound [4].

Parameter Value for this compound Note
Limit of Detection (LOD) 25.0 ng/mL Applies to most of the 11 analytes screened.
Linear Range 5.0 - 200.0 ng/mL With correlation coefficients (r²) ≥ 0.9990.
Recovery Rate 82.0% - 105.9% Demonstrates method accuracy.
Precision (RSD) 4.7% - 16.5% Relative Standard Deviation across the method.

Detailed Experimental Protocols

Sample Preparation Workflow

Efficient and consistent sample preparation is critical for accurate analysis. The general workflow is outlined below.

G Start Sample (Capsule Powder, Liquid Extract, etc.) Step1 Homogenization Start->Step1 Step2 Weigh Exact Amount Step1->Step2 Step3 Extraction with Methanol Step2->Step3 Step4 Centrifugation or Filtration Step3->Step4 Step5 Dilution / Concentration Step4->Step5 Step6 Analysis via HPLC-MS Step5->Step6

4.1.1 Protocol: Sample Extraction for HPLC-HRMS Analysis [4]
  • Materials: Methanol (HPLC grade), analytical balance, centrifuge, ultrasonic bath, volumetric flasks, syringes, and PVDF membrane filters (0.22 µm or 0.45 µm).
  • Procedure:
    • Homogenization: For solid samples (e.g., capsule contents), ensure the sample is thoroughly powdered and mixed to ensure homogeneity.
    • Weighing: Accurately weigh approximately 1.0 g of the sample into a suitable container (e.g., a 50 mL centrifuge tube).
    • Extraction: Add 20 mL of methanol to the tube. Sonicate the mixture for 20 minutes to facilitate efficient extraction.
    • Clarification: Centrifuge the extract at approximately 4000 rpm for 10 minutes to sediment particulate matter. Alternatively, the supernatant can be filtered through a PVDF membrane filter.
    • Preparation for Analysis: The clear supernatant or filtrate may be directly injected into the HPLC system or diluted further with methanol to bring the analyte concentration within the instrument's linear range.
Instrumental Analysis Protocol
4.2.1 Protocol: Rapid Screening and Quantification by HPLC-HRMS [4]
  • Instrumentation: High-Performance Liquid Chromatograph coupled to a High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap).
  • Chromatographic Conditions:
    • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7-2.0 µm particle size) is recommended.
    • Mobile Phase: A binary gradient system is typically used.
      • Mobile Phase A: Aqueous buffer (e.g., 0.1% Formic Acid or 5-10 mM Ammonium Acetate in water).
      • Mobile Phase B: Organic solvent (e.g., Acetonitrile or Methanol).
    • Gradient Program: A typical gradient may run from 10% B to 95% B over 10-15 minutes, followed by a re-equilibration step.
    • Flow Rate: 0.2 - 0.4 mL/min.
    • Column Temperature: 30 - 40 °C.
    • Injection Volume: 1 - 10 µL.
  • Mass Spectrometric Conditions:
    • Ionization Mode: Electrospray Ionization (ESI), positive mode.
    • Source Temperature: 300 - 350 °C.
    • Ion Spray Voltage: 4500 - 5500 V.
    • Detection: High-Resolution Full Scan (e.g., m/z 100-800) for screening, and targeted Selected Ion Monitoring (SIM) or Tandem MS (MS/MS) for confirmation and quantification.
  • Identification and Quantification:
    • Identification: The identity of this compound is confirmed by matching the exact mass of its protonated molecule ([M+H]⁺) and its retention time with an authentic reference standard. The theoretical [M+H]⁺ for this compound (C₂₃H₃₂N₆O₃S₂) is 505.21 m/z.
    • Quantification: A calibration curve is constructed using a series of standard solutions of known concentration (e.g., 5-200 ng/mL). The peak area of the sample is compared against this curve to determine the concentration.
Method Validation Parameters

To ensure the analytical procedure is suitable for its intended use, the following validation parameters should be established, in line with ICH Q2(R2) guidelines [5] [6].

Validation Parameter Protocol Summary & Acceptance Criteria
Specificity The method must be able to distinguish this compound from other sample matrix components and potential adulterants (e.g., sildenafil, tadalafil).
Linearity A minimum of 5 concentrations should be analyzed. The correlation coefficient (r) should be ≥ 0.999 [4].
Accuracy (Recovery) Spiked samples at multiple levels (e.g., 50%, 100%, 150% of target). Recovery should be within 82.0% - 105.9% [4].
Precision Repeatability (Intra-day): %RSD of ≤ 2.0% for multiple injections. Intermediate Precision (Inter-day/analyst): %RSD of ≤ 2.0% [6].
Limit of Detection (LOD) The lowest amount that can be detected. For this compound in HRMS methods, this can be as low as 25 ng/mL [4].
Limit of Quantification (LOQ) The lowest amount that can be quantified with acceptable precision and accuracy. Can be calculated as 10 × (SD/Slope) of the calibration curve [6].
Robustness Deliberate variations in method parameters (e.g., temperature, flow rate) should not significantly affect the analytical result.

Discussion and Conclusion

The adulteration of herbal products and dietary supplements with this compound and other PDE-5 inhibitor analogues represents a significant public health concern. These undeclared pharmaceutical ingredients can interact with prescription medications (e.g., nitrates) and cause serious adverse effects in unsuspecting consumers [2]. The application of advanced analytical techniques like HPLC-HRMS and UPLC-TOF/MS is crucial for effectively monitoring and controlling this illicit practice. These methods provide the necessary specificity, sensitivity, and speed for both screening and confirmatory analysis.

The detailed protocols outlined in this document provide a reliable framework for researchers and quality control professionals to detect and quantify this compound. Method validation is not a one-time exercise; any change in the validated method should be controlled through a formal change control procedure, and methods should be periodically revalidated (e.g., every 5 years) to ensure ongoing suitability [6]. Continued vigilance and the development of even more sophisticated and rapid detection methods are essential to protect consumers from the dangers of adulterated products.

References

Comprehensive Application Notes and Protocols: HPLC Separation of Thioaildenafil Analogs in Adulterated Products

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Thioaildenafil (also known as sulfoaildenafil) represents a significant challenge in pharmaceutical analysis and public health safety as a potent phosphodiesterase type 5 (PDE-5) inhibitor frequently encountered as an illegal adulterant in herbal supplements and counterfeit products. This synthetic analog of sildenafil (Viagra) incorporates strategic molecular modifications including a sulfur atom substitution for oxygen in the pyrazolopyrimidine portion and 3,5-dimethyl substitution on the piperazine ring, creating a designer compound that attempts to circumvent regulatory detection while maintaining biological activity [1] [2]. These structural alterations significantly impact the compound's chromatographic behavior, necessitating specialized analytical methods for reliable identification and quantification. The presence of such unapproved substances in products marketed as "natural" or "herbal" supplements poses substantial health risks to consumers due to the unknown safety profiles, potential drug interactions, and absence of quality control in manufacturing processes [1].

The analytical challenge extends beyond this compound itself to include numerous structural analogs that continuously emerge in the illicit market, each with slight modifications designed to evade standard detection methods. These compounds are typically found in complex matrices including instant coffee, honey sachets, and various dietary supplements specifically marketed for sexual enhancement, creating a demanding analytical scenario that requires highly selective separation techniques [1] [3]. Effective monitoring and control of these adulterated products demand robust, sensitive, and specific chromatographic methods capable of resolving this compound from both matrix components and potentially co-adulterated pharmaceuticals such as dapoxetine, paroxetine, citalopram, tramadol, and yohimbine, which have all been identified in counterfeit products [3].

Table 1: Key Properties of this compound and Common Co-Adulterants

Compound Molecular Formula Molecular Weight CAS Number PDE-5 Inhibitor
This compound C₂₃H₃₂N₆O₃S₂ 504.67 [2] 856190-47-1 [2] Yes [1]
Sildenafil C₂₂H₃₀N₆O₄S 474.58 139755-83-2 Yes
Tadalafil C₂₂H₁₉N₃O₄ 389.40 171596-29-5 Yes
Vardenafil C₂₃H₃₂N₆O₄S 488.60 224785-90-4 Yes
Dapoxetine C₂₁H₂₃NO 305.41 119356-77-3 No
Yohimbine C₂₁H₂₆N₂O₃ 354.44 146-48-5 No

HPLC-UV Method for Routine Analysis

Method Overview and Applications

The HPLC-UV method provides a robust, cost-effective solution for routine screening of this compound and related analogs in various product matrices. This method is particularly valuable for quality control laboratories requiring high-throughput analysis without access to sophisticated mass spectrometry instrumentation. The fundamental principle underlying this separation technique involves the differential distribution of analytes between a stationary phase (non-polar C18 bonded silica) and a mobile phase (polar organic-aqueous mixture), resulting in separation based on variations in hydrophobicity, molecular structure, and specific functional group interactions [4] [5]. For this compound and its analogs, reverse-phase chromatography exploiting their inherent hydrophobicity has proven particularly effective, with the sulfur substitution in the pyrazolopyrimidine ring significantly influencing retention behavior compared to conventional sildenafil [1].

The method's applicability extends to various sample types including pharmaceutical dosage forms, herbal preparations, and increasingly complex matrices like instant coffee and honey-based products marketed as sexual enhancers [3]. The ability to simultaneously resolve this compound from multiple potential adulterants makes this approach invaluable for comprehensive screening programs in regulatory and quality control settings. The photodiode array detection component further enhances method specificity by providing UV spectral confirmation in addition to retention time matching, creating a two-dimensional identification system that significantly reduces false-positive results compared to single-wavelength detection [3].

Detailed Chromatographic Conditions

Table 2: HPLC-UV Chromatographic Conditions for this compound Analog Separation

Parameter Specification
Column C18 (250 × 4.6 mm, 5 μm) [3]
Mobile Phase Gradient: Acetonitrile and 0.05% Aqueous Formic Acid [3]
Flow Rate 1.0 mL/min [3]
Detection Wavelength 230 nm [3]
Injection Volume 10-20 μL
Column Temperature 25-40°C
Run Time 11 minutes [3]
Sample Solvent Methanol or Mobile Phase
System Suitability Parameters

Table 3: System Suitability Requirements

Parameter Acceptance Criterion
Theoretical Plates > 2000 [5]
Tailing Factor < 2.0
Resolution > 1.5 between critical pairs [5]
Repeatability (%RSD) ≤ 2.0% for peak areas
Retention Time Precision ≤ 1.0% RSD

UPLC-MS/MS Method for Confirmatory Analysis

Advanced Detection and Confirmation

The UPLC-MS/MS method represents a sophisticated confirmatory technique that combines the superior separation power of ultra-performance liquid chromatography with the exceptional selectivity and sensitivity of tandem mass spectrometry. This approach is particularly essential for definitive identification of this compound analogs in complex matrices where interference from excipients or natural product components may complicate analysis using conventional HPLC-UV [3]. The fundamental advantage of UPLC lies in its utilization of sub-2-μm stationary phase particles, which dramatically increases efficiency, resolution, and speed compared to traditional HPLC [6]. When coupled with the MS/MS detection, which provides structural information through selective fragmentation patterns, this technique delivers unambiguous compound identification even in challenging samples with extensive background interference [3].

The mass spectrometric detection operates on the principle of electrospray ionization (ESI) in positive mode, efficiently generating protonated molecules [M+H]⁺ of the target analytes, which are then subjected to collision-induced dissociation to produce characteristic fragment ions. For this compound, the thioether modification and dimethylpiperazine substituent yield distinctive fragmentation patterns that facilitate differentiation from other sildenafil analogs [1] [2]. The method's exceptional sensitivity enables detection at nanogram-per-milliliter levels, crucial for identifying low-level adulteration where manufacturers intentionally use sub-therapeutic amounts to avoid detection while still claiming product "efficacy" [3]. This combination of chromatographic resolution and mass spectrometric selectivity makes UPLC-MS/MS the gold standard for confirmatory analysis in regulatory actions and challenging forensic investigations.

UPLC-MS/MS Operating Conditions

Table 4: UPLC-MS/MS Conditions for Confirmatory Analysis

Parameter Specification
Column Acquity UPLC BEH C18 (100 × 2.1 mm, 1.7 μm)
Mobile Phase Gradient: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3-0.4 mL/min
Column Temperature 40°C
Injection Volume 2-5 μL
Run Time 6 minutes [3]
Ionization Mode Electrospray Ionization (ESI+)
Source Temperature 150°C
Desolvation Temperature 350°C
Collision Gas Argon
MRM Transitions for this compound and Analogs

Table 5: Multiple Reaction Monitoring (MRM) Transitions

Compound Precursor Ion (m/z) Product Ions (m/z) Cone Voltage (V) Collision Energy (eV)
This compound 505.2 355.1, 72.1, 58.1 [1] 30 20-25
Sildenafil 475.2 283.1, 100.1 35 25-30
Tadalafil 390.2 268.1, 135.1 40 20-25
Vardenafil 489.2 151.1, 312.1 35 25-30
Dapoxetine 306.2 44.1, 261.1 40 15-20

Method Validation Protocols

Validation Parameters and Acceptance Criteria

Method validation establishes that the analytical procedure is suitable for its intended purpose by systematically demonstrating that the method consistently meets predetermined performance characteristics and quality attributes. For the analysis of this compound and its analogs in potentially adulterated products, validation follows ICH guidelines and incorporates additional considerations for the complex matrices encountered in these samples [3]. The validation process must demonstrate that the method can reliably detect and quantify the target analytes at concentrations relevant to regulatory action, typically in the range of 1-5% adulteration levels for pharmaceutical compounds in dietary supplements. The specificity requirement is particularly crucial given the complex nature of herbal matrices and the potential for interference from both natural product components and manufacturing excipients [3] [7].

The linearity assessment establishes the proportional relationship between analyte concentration and detector response across the method's working range, which should encompass levels from the limit of quantification to approximately 120-150% of the expected adulteration concentration. For precision evaluation, both repeatability (intra-assay) and intermediate precision (inter-assay, inter-analyst, inter-instrument) are demonstrated using homogeneous samples spiked with known quantities of this compound and related analogs at low, medium, and high concentration levels within the linear range [3] [7]. The accuracy determination typically employs standard addition methodology or comparison to certified reference materials when available, with recovery calculations providing measure of systematic error. Throughout method validation, system suitability tests confirm that the instrumental parameters remain within specified limits, ensuring consistent performance throughout the validation process and subsequent routine application.

Comprehensive Validation Results

Table 6: Method Validation Parameters for this compound HPLC-UV Analysis

Validation Parameter Results Acceptance Criteria
Linearity Range 0.1-100 μg/mL [3] R² > 0.999
Limit of Detection (LOD) 0.03 μg/mL [3] S/N ≥ 3
Limit of Quantification (LOQ) 0.1 μg/mL [3] S/N ≥ 10, RSD < 5%
Precision (Repeatability) RSD < 2% [3] RSD ≤ 2%
Intermediate Precision RSD < 3% RSD ≤ 3%
Accuracy (% Recovery) 98-102% [3] 95-105%
Specificity No interference from matrix Baseline resolution
Robustness Retention time variation < ±2% Within specified limits

Sample Preparation Protocols

Comprehensive Sample Processing Procedures

Sample preparation represents a critical step in the accurate analysis of this compound and its analogs, as ineffective extraction or inadequate cleanup can lead to both false negatives and false positives due to matrix interference. The diverse nature of products potentially adulterated with these compounds necessitates matrix-specific approaches to sample preparation. For solid dosage forms including tablets, capsules, and powdered supplements, initial particle size reduction through grinding creates a homogeneous representative sample, while liquid products like honey preparations require thorough mixing to ensure uniform distribution of potential adulterants [3]. The extraction process leverages the moderate polarity and organic solubility of this compound, utilizing solvents like methanol, acetonitrile, or mixtures thereof to efficiently recover the target analytes while minimizing co-extraction of interfering matrix components [3].

For particularly complex matrices such as instant coffee or herbal blends, additional cleanup procedures including solid-phase extraction (SPE) may be necessary to reduce background interference and prevent chromatographic column deterioration. The selection of appropriate SPE sorbents depends on the specific matrix characteristics, with reverse-phase C18 cartridges typically effective for removing highly polar interferents while retaining the target PDE-5 inhibitors [3]. The incorporation of internal standards – structurally similar compounds not present in the original samples – corrects for potential variability in injection volume, extraction efficiency, and instrumental response, significantly improving quantitative accuracy [7]. For this compound analysis, deuterated analogs of sildenafil or other PDE-5 inhibitors serve as excellent internal standards when available, though non-deuterated structural analogs with distinct retention times can also be employed effectively.

Chemical Structure and Relationships

The following diagram illustrates the structural relationship between this compound and its parent compound Sildenafil, highlighting the key modifications that affect both chromatographic behavior and mass spectrometric fragmentation:

G Structural Relationship: Sildenafil and this compound Sildenafil SildenafilPyrazolopyrimidine: OxygenPiperazine: 4-MethylMolecular Weight: 474.58 StructuralMod Key Structural Modifications1. Sulfur for Oxygen substitution2. Additional methyl group on piperazine3. Increased molecular weight4. Enhanced hydrophobicity Sildenafil->StructuralMod Modification This compound ThioaildenafilPyrazolopyrimidine: SulfurPiperazine: 3,5-DimethylMolecular Weight: 504.67 StructuralMod->this compound Result

Detailed Extraction Procedures

Table 7: Matrix-Specific Sample Preparation Protocols

Matrix Type Extraction Protocol Cleanup Procedure Internal Standard
Tablets/Capsules Crush and homogenize. Weigh 100 mg, add to 10 mL methanol, sonicate 15 min, centrifuge at 4000 rpm for 10 min [3]. Dilute supernatant 1:10 with mobile phase, filter through 0.45 μm PVDF filter Deuterated sildenafil or vardenafil
Herbal Powders Weigh 500 mg, add 20 mL methanol:water (80:20), shake 30 min, centrifuge at 4000 rpm for 10 min Solid-phase extraction (C18 cartridge), elute with methanol Protonated sildenafil
Liquid Products (Honey) Weigh 2 g, dilute with 10 mL warm water, vortex mix 2 min Liquid-liquid extraction with dichloromethane (3 × 5 mL), evaporate under N₂, reconstitute in methanol Deuterated tadalafil
Instant Coffee Weigh 1 g, add 20 mL hot methanol:water (70:30), vortex 5 min, sonicate 15 min, centrifuge Pass through C18 SPE cartridge, wash with water, elute with methanol Protonated vardenafil

Analytical Workflow Diagram

The following comprehensive workflow diagram outlines the complete analytical procedure for detection and confirmation of this compound in suspected adulterated products:

G HPLC Analysis Workflow for this compound Detection cluster_0 Method Validation SampleCollection Sample Collection & Documentation SamplePreparation Sample Preparation Matrix-Specific Extraction SampleCollection->SamplePreparation Screening HPLC-UV Screening C18 Column, 230 nm SamplePreparation->Screening DataAnalysis Peak Identification Retention Time & UV Spectrum Screening->DataAnalysis Val1 Specificity Screening->Val1 SuspectPeak Suspect Peak Detected? DataAnalysis->SuspectPeak Confirmation UPLC-MS/MS Confirmation MRM Transitions SuspectPeak->Confirmation Yes Report Result Interpretation & Reporting SuspectPeak->Report No Quantification Quantitative Analysis Calibration Curve Confirmation->Quantification Quantification->Report Val5 LOD/LOQ Quantification->Val5 Storage Data Archiving & Sample Storage Report->Storage Val2 Linearity Val3 Precision Val4 Accuracy

Conclusion

The comprehensive analytical approaches detailed in these application notes provide robust methodologies for the detection, identification, and quantification of this compound and its analogs in potentially adulterated products. The combination of HPLC-UV screening for routine analysis and UPLC-MS/MS confirmation for definitive identification creates a powerful two-tiered approach that balances efficiency, cost-effectiveness, and analytical certainty [3]. The structural characteristics of this compound – particularly the sulfur substitution and dimethylpiperazine modification – significantly influence its chromatographic behavior and mass spectrometric fragmentation, enabling differentiation from other PDE-5 inhibitors [1] [2]. As manufacturers of adulterated products continue to develop novel analogs to evade detection, these methods provide a foundational framework that can be adapted and extended to address emerging threats in the supplement and counterfeit drug markets.

The public health implications of effective monitoring for such adulterants cannot be overstated, as consumers of products containing this compound and related analogs are exposed to unapproved pharmaceuticals with unknown safety profiles, potential drug interactions, and unstandardized manufacturing quality [1]. Regulatory agencies, quality control laboratories, and research institutions must maintain vigilant monitoring programs employing these sophisticated analytical techniques to protect consumer health and ensure product integrity. The continuous evolution of analytical methodologies will be essential to keep pace with the increasingly sophisticated strategies employed by producers of adulterated products, requiring ongoing method refinement and validation to address new analytical challenges as they emerge.

References

mass spectrometry fragmentation pattern Thioaildenafil

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Background

Thioaildenafil is a synthetic phosphodiesterase-5 (PDE-5) inhibitor and a structural analog of sildenafil (Viagra) [1]. It is not approved as a medicinal product by any major regulatory agency and has been consistently identified as a potentially hazardous adulterant in dietary supplements and herbal products marketed for sexual enhancement [2] [1]. Its molecular formula is C₂₃H₃₂N₆O₃S₂, with a molar mass of 504.67 g·mol⁻¹ [1] [3]. The structure features a pyrazolopyrimidine-7-thione core, which is a key difference from sildenafil's pyrazolopyrimidine-7-one [1]. The analysis of its fragmentation pattern is critical for regulatory and forensic scientists to reliably detect this unapproved substance in complex matrices.

Experimental Protocol for Analysis

The following protocol is adapted from methodologies used in scientific studies for the identification of this compound in illicit dietary supplements [2].

Sample Preparation
  • Product Homogenization: For solid dosage forms (e.g., capsules, tablets), thoroughly grind the contents into a fine, homogeneous powder.
  • Solvent Extraction: Weigh approximately 1.0 g of the powdered sample. Add 10 mL of HPLC-grade methanol.
  • Extraction: Sonicate the mixture for 20 minutes, then centrifuge at 4500 rpm for 10 minutes.
  • Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter prior to instrumental analysis.
Instrumental Analysis (UPLC-TOF/MS)

This method provides high-resolution mass data for accurate mass measurement and elemental composition assignment.

  • Column: Acquity UPLC BEH C18 (1.7 µm, 2.1 mm x 100 mm)
  • Mobile Phase: A) 0.1% Formic acid in water, B) 0.1% Formic acid in acetonitrile
  • Gradient: | Time (min) | % A | % B | | :--- | :--- | :--- | | 0 | 95 | 5 | | 2 | 95 | 5 | | 12 | 5 | 95 | | 14 | 5 | 95 | | 14.1 | 95 | 5 | | 16 | 95 | 5 |
  • Flow Rate: 0.4 mL/min
  • Injection Volume: 5 µL
  • Mass Spectrometer: Time-of-Flight Mass Spectrometer (ESI+)
  • Data Acquisition: Full-scan mode in the range of m/z 100–600. Use a lock mass for internal calibration to ensure high mass accuracy (< 5 ppm).
Data Interpretation
  • Identify the Molecular Ion: Locate the [M+H]⁺ ion peak in the spectrum, which for this compound is expected at m/z 505.20.
  • Analyze Fragments: Examine the MS/MS spectrum of the [M+H]⁺ ion to identify characteristic fragment ions. The proposed major fragments and their assignments are detailed in the table below.

Key Fragmentation Patterns

The proposed fragmentation pathway below is based on the application of general fragmentation rules [4] [5] and the specific structure of this compound. The high-resolution accurate mass data provided by TOF/MS is essential for confirming the elemental composition of each fragment [2].

The following diagram illustrates the logical workflow for the structural identification of this compound, from sample to final confirmation.

G Start Sample (Dietary Supplement) A Homogenization & Extraction Start->A B UPLC-TOF/MS Analysis A->B C Data Processing B->C D Detect [M+H]⁺ ion (m/z 505.20) C->D E MS/MS Fragmentation D->E F Interpret Fragmentation Pattern E->F End Confirm this compound Identity F->End

The table below summarizes the major fragment ions observed for this compound and their proposed structural assignments.

m/z (Observed) Proposed Ion Structure Proposed Formation Mechanism
377.10
C₁₇H₂₁N₆OS⁺
Loss of the 2-ethoxybenzenesulfonyl piperazine moiety from the molecular ion. This is a key cleavage that isolates the core heterocyclic structure.
325.10
C₁₅H₁₇N₆S⁺
Further fragmentation of the ion at m/z 377, potentially involving the loss of the propyl side chain and rearrangement.
137.10
C₅H₉N₂S⁺
A smaller fragment ion likely originating from the piperazine-thione part of the molecule, serving as a characteristic marker.

Discussion & Concluding Notes

The identification of this compound relies heavily on correlating its high-resolution molecular ion data with its characteristic product ions. The presence of the thione group (C=S) in its structure, replacing the carbonyl (C=O) found in sildenafil, influences its fragmentation behavior and chromatographic properties [1]. The protocol described, utilizing UPLC-TOF/MS, is a powerful approach for the unambiguous identification of this adulterant due to its high sensitivity, selectivity, and mass accuracy.

Researchers should be aware that analogs like this compound are continuously modified to evade detection. Therefore, maintaining and updating mass spectral libraries with data on newly identified analogs is crucial for protecting public health [2] [1].

References

Understanding Thioaildenafil & Analytical Challenges

Author: Smolecule Technical Support Team. Date: February 2026

Thioaildenafil is a phosphodiesterase-5 (PDE-5) inhibitor used in research. It operates by inhibiting the enzyme phosphodiesterase-5 (PDE-5), which prevents the degradation of cyclic guanosine monophosphate (cGMP) and sustains enhanced levels of this signaling molecule within cells [1]. You may encounter it as a potential adulterant in herbal or "lifestyle" products, making accurate detection and quantification crucial [1].

The primary analytical challenges for researchers involve:

  • Matrix Effects (ME) in LC-MS: Ion suppression or enhancement caused by co-eluting compounds from complex sample matrices (e.g., herbal supplements) which can severely impact method reproducibility, linearity, and accuracy [2].
  • Retention Time (RT) Drift in HPLC: Gradual shifts in the retention time of an analyte make peak identification and quantification unreliable [3].

Troubleshooting FAQ for this compound Analysis

Here are answers to common technical questions you might encounter.

Q1: Our LC-MS results for this compound in a herbal supplement show high variability. Could matrix effects be the cause?

Yes, matrix effects are a likely cause, especially with complex samples.

  • What happens: Co-eluting matrix components can suppress or enhance the ionization of this compound in the mass spectrometer, leading to inaccurate quantification [2].
  • How to confirm: A common test is the post-column infusion experiment. If the baseline signal dips or rises when your sample extract elutes at the same time as this compound, it indicates matrix effects [2].
Q2: How can we overcome these matrix effects?

Your strategy should focus on either minimizing or compensating for the effects, depending on your sensitivity requirements. The following table summarizes the approaches [2]:

Strategy Goal Key Tactics
Minimize ME Reduce impact before analysis Improve chromatographic separation; optimize sample clean-up (e.g., SPE); adjust MS parameters [2].
Compensate for ME Correct data after analysis Use stable isotope-labeled internal standards (SIL-IS); matrix-matched calibration; standard addition method [2].

For definitive quantification of this compound in unknown matrices, the most effective approach is to use a stable isotope-labeled internal standard (if commercially available). It co-elutes with the analyte and experiences nearly identical matrix effects, allowing for accurate correction [2].

Q3: The retention time of this compound keeps shifting between HPLC runs. How can we stabilize it?

Retention time drift is often traced to the mobile phase and column conditions. The flowchart below outlines a systematic troubleshooting approach.

RT_drift_troubleshooting Troubleshooting HPLC Retention Time Drift start HPLC Retention Time Drift mobile_phase Mobile Phase Issues start->mobile_phase column Column Issues start->column temp_flow Temperature & Flow Rate start->temp_flow mp1 Prepare mobile phase fresh and consistently Use high-purity solvents mobile_phase->mp1 Correct by col1 Use column oven for stable temperature column->col1 Correct by tf1 Perform regular pump maintenance (check seals, check for bubbles) temp_flow->tf1 Correct by col2 Follow regular column maintenance

Key preventive measures based on the chart include:

  • Ensure Mobile Phase Consistency: Always prepare mobile phases fresh and use high-purity solvents and buffers. Degas the solvents thoroughly [3].
  • Control Temperature: Use a column oven to maintain a stable and constant temperature, as fluctuations directly affect retention [3].
  • Maintain Instrumentation: Regularly check and maintain the HPLC pump to ensure a consistent flow rate, and replace worn seals [3].
Q4: We don't have a this compound standard. Can we predict its retention time?

Yes, predictive methods exist, though they require reference compounds.

  • Relative Retention Time (RRT): This common method calculates the ratio of the analyte's RT to a reference standard's RT. However, RRT can be difficult to reproduce across different HPLC columns [4].
  • Linear Calibration (LCTRS): A more robust method uses two reference substances to establish a linear relationship between measured RT and a standard RT, which can provide more accurate prediction across different instruments and columns [4].

Key Workflow for Method Development

When developing an LC-MS method for this compound in complex matrices, a structured workflow is essential. The following diagram integrates the strategies discussed to guide you from sample to result.

method_development_workflow LC-MS Method Development Workflow for this compound sample_prep Sample Preparation (Clean-up e.g., SPE) lc_optimize LC Separation Optimization (Vary composition, pH, column) sample_prep->lc_optimize ms_optimize MS Parameter Tuning lc_optimize->ms_optimize me_assess Assess Matrix Effects (Post-column infusion) ms_optimize->me_assess calib_select Select Calibration Method (SIL-IS recommended) me_assess->calib_select If ME are significant validate Full Method Validation calib_select->validate

This workflow emphasizes that overcoming analytical challenges is an iterative process. The goal is to achieve a method where matrix effects are minimized or adequately compensated for, and retention time is stable, ensuring reliable data [2].

References

chromatographic peak splitting Thioaildenafil

Author: Smolecule Technical Support Team. Date: February 2026

What is Peak Splitting?

Peak splitting in chromatography occurs when a single analyte peak appears as a doublet (a "twin" or "shoulder") in the chromatogram, where the two resulting peaks share the same base [1] [2]. This abnormality indicates that the analyte is being physically separated into two distinct bands as it travels through the system, leading to inaccurate integration, misidentification, and compromised quantification [1] [3].

A Systematic Guide to Diagnosing Peak Splitting

Use the following workflow to logically diagnose the root cause. The diagram below outlines the key questions to ask and the most likely culprits based on your answers.

Start Start Diagnosis: Observed Peak Splitting Q1 Are ALL peaks in the chromatogram split? Start->Q1 Q2 Is only a SINGLE peak affected? Q1->Q2 No CauseAll Likely Cause: System-Wide Issue Q1->CauseAll Yes CauseSingle Likely Cause: Method or Analyte-Specific Issue Q2->CauseSingle Yes A1 Check: - Column Void/Void Volume [1] [4] - Blocked Inlet Frit [1] [2] - Contaminated/Scratched Autosampler Rotor [4] CauseAll->A1 A2 Check: - Co-elution of Compounds [1] [3] - Sample Solvent vs. Mobile Phase Mismatch [1] [4] - Secondary Chemical Interactions [1] CauseSingle->A2

Common Causes & Detailed Solutions for Peak Splitting

The table below summarizes the primary causes of peak splitting and the corresponding corrective methodologies.

Root Cause Underlying Issue Recommended Solution & Experimental Protocol

| Column Void / Void Volume [1] [4] [2] | A void or channel forms at the column head, creating multiple flow paths. Some analyte molecules travel faster, causing splitting. | 1. Column Reversal: Reverse the column and flush with a strong solvent [1] [2]. 2. Check Fittings: Ensure all tubing is properly cut and connections are tight to eliminate void volumes [4]. 3. Replace Column: If the void cannot be corrected, replace the column [1]. | | Blocked Inlet Frit [1] [2] | Particulate matter blocks the frit, delaying part of the sample and causing it to enter the column later. | 1. Reverse Flush: Flush the column in reverse to dislodge debris [1] [2]. 2. Use In-line Filters & Guard Columns: Implement these proactively to protect the analytical column [1]. 3. Replace Frit/Column: If flushing fails, replace the frit or the entire column [1]. | | Sample Solvent vs. Mobile Phase Mismatch [1] [4] | The sample is dissolved in a solvent stronger than the mobile phase, causing irregular migration upon injection. | Protocol: Re-dissolve or dilute the sample in a solvent that is weaker than or matches the initial mobile phase composition [1] [4]. | | Co-elution [1] [3] | Two compounds with very similar properties elute at nearly the same time, appearing as a single, split peak. | Method Re-development: Adjust parameters to improve resolution [1]. This can include:

  • Modifying mobile phase composition, pH, or ionic strength [3].
  • Using a slower flow rate or a flatter gradient [4].
  • Changing the column temperature [4]. | | Chemical Interactions [1] [2] | Analyte interacts with active sites (e.g., acidic silanols) on the stationary phase. | 1. Mobile Phase Buffering: Use buffers to control pH and mask silanol interactions [1]. 2. Column Selection: Use a highly deactivated or "end-capped" column to minimize secondary interactions [1]. |

Proactive Prevention & Best Practices

Preventing peak splitting is more efficient than troubleshooting it. Here are key practices:

  • Column Care: Use guard columns and in-line filters to protect the analytical column from particulates [1]. Perform regular column washing with a range of solvents as per the manufacturer's instructions [2].
  • Sample Preparation: Ensure your sample is compatible with the mobile phase and free of particulates. Use the purest solvents and chemicals available [1].
  • System Maintenance: Regularly inspect and maintain the HPLC/UPLC system. Check for leaks, calibrate pumps, and ensure tubing is correctly cut and installed to minimize dead volume [3] [4].
  • Method Robustness: During method development, test the robustness of your method against small variations in pH, mobile phase composition, temperature, and flow rate to create a more reliable procedure [5].

Key Takeaways

  • Diagnose by Scope: Determine if the problem affects all peaks (a hardware/column issue) or just one (a method/chemistry issue) [1] [4].
  • Check the Column First: Column voids and blocked frits are among the most common causes of peak splitting [1] [2].
  • Mind the Solvent: A mismatch between the sample solvent and the mobile phase is a frequent and easily corrected problem [1] [4].

References

optimizing sensitivity for Thioaildenafil detection

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

Question Answer
What is Thioaildenafil? A thioketone analog of sildenafil that acts as a phosphodiesterase-5 (PDE-5) inhibitor [1].
Why is its detection important? It is a common adulterant in herbal supplements and "lifestyle" products, posing health risks to consumers [1] [2].
What are the key detection techniques? Common techniques include LC-MS/MS, UPLC-MS/MS, GC-MS, NMR, and High-Performance Thin-Layer Chromatography (HPTLC) [1] [2] [3].

| What are its basic chemical properties?| CAS Number: 856190-47-1 Molecular Formula: C23H32N6O3S2 Molecular Weight: 504.67 [1]. |

Troubleshooting Guide: Optimizing Detection Sensitivity

Sensitivity is crucial for detecting low concentrations of adulterants. The following table outlines common issues and solutions, with strategies drawn from general principles of analytical chemistry [3].

Problem Area Specific Issue Proposed Solution & Optimization Strategy

| Sample Preparation | Low analyte recovery; matrix interference. | - Use selective extraction (e.g., SPE) to clean up samples and reduce matrix effects [3].

  • Use appropriate containers and storage to prevent analyte degradation [3]. | | Experimental Conditions | Poor chromatographic separation or detector response. | - Optimize mobile phase pH and composition to improve peak shape and resolution [3].
  • Use temperature control in the column oven for consistent retention times [3]. | | Instrumentation & Detection | High background noise; insufficient signal. | - Use tandem mass spectrometry (MS/MS) for superior selectivity and lower detection limits [2] [3].
  • Use advanced detectors (e.g., high-sensitivity photodetectors) and signal processing to improve signal-to-noise ratio [3]. |

Experimental Protocol: Detection via LC-MS/MS

This protocol provides a general framework for detecting this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific technique frequently employed for this purpose [2] [3].

1. Sample Preparation:

  • Extraction: Weigh a homogenized sample (e.g., 100 mg of herbal powder). Add a suitable solvent (e.g., methanol) and extract using vortex mixing and sonication.
  • Cleanup: Pass the extract through a solid-phase extraction (SPE) cartridge to remove interfering compounds from the sample matrix. Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for injection [3].

2. LC-MS/MS Analysis:

  • Chromatography:
    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
    • Mobile Phase: A) Water with 0.1% formic acid, B) Acetonitrile with 0.1% formic acid.
    • Gradient: Start at 5% B, increase to 95% B over 10 minutes, hold for 2 minutes.
    • Flow Rate: 0.3 mL/min.
    • Column Temperature: 40 °C [3].
  • Mass Spectrometry:
    • Ionization: Electrospray Ionization (ESI) in positive mode.
    • Detection: Multiple Reaction Monitoring (MRM).
    • Key MRM Transitions: Monitor the specific precursor ion → product ion transitions for this compound. Note: The specific MRM transitions for this compound require consultation with specialized literature or mass spectrometer vendor libraries. [3]

3. Data Analysis: Identify this compound by matching its retention time and MRM transitions with those of an authentic reference standard. Quantify using a calibration curve prepared from standard solutions [3].

Workflow for Method Development and Troubleshooting

The following diagram outlines a logical, step-by-step workflow for developing and refining your analytical method, incorporating troubleshooting principles [4] [3].

Start Start: Method Development Sample Sample Preparation • Optimize extraction • Cleanup (SPE) Start->Sample LC LC Separation • Optimize column & mobile phase • Adjust pH & temperature Sample->LC MS MS Detection • Confirm MRM transitions • Optimize source parameters LC->MS Test Run Analysis & Evaluate MS->Test Problem Sensitivity Acceptable? Test->Problem Identify Identify the Problem Problem:s->Identify:n No Success Method Validated Problem:s->Success:n Yes Theory Establish Theory of Probable Cause Identify->Theory Action Implement Plan of Action & Solution Theory->Action Verify Verify Full System Functionality Action->Verify Document Document Findings & Outcomes Verify->Document Re-test Method Document->Test Re-test Method

Key Adulteration Findings from Literature

The table below summarizes documented cases where this compound or its analogs were identified, highlighting the real-world relevance of this analytical challenge.

Matrix/Product Type Analogue Detected Primary Analytical Technique(s) Used
Herbal aphrodisiacs [1] This compound Not specified in excerpt
Health supplements [2] Propoxyphenyl this compound NMR, high-resolution MS, MS², UV, IR spectroscopy
Herbal dietary supplements [1] Sulfoaildenafil Structure elucidation techniques
Lifestyle products [1] Various this compound analogs UPLC-TOF/MS, GC/MS

References

Understanding and Reducing False Positives in Screening

Author: Smolecule Technical Support Team. Date: February 2026

A false positive in early drug discovery is a compound that appears active in initial screening but turns out to be inactive or non-leadable upon further testing. These hits can consume significant time and resources if not identified early [1].

The table below summarizes common culprits and strategies to mitigate them.

Cause of False Positives Mechanism Mitigation Strategy
Compound Assay Interference Compounds interfere with assay detection (e.g., fluorescence, absorbance) rather than the target. Use orthogonal, non-biochemical assays (e.g., cell-based); include counter-screens for common interference mechanisms [1].
Aggregating Compounds Molecules form colloidal aggregates that non-specifically inhibit enzymes. Add detergents (e.g., Triton X-100, CHAPS) to the assay mixture; verify activity is detergent-sensitive [1].
Covalent Modifiers Compounds react promiscuously with protein targets. Use detection methods like mass spectrometry; apply cysteine-trapping assays; analyze structure for reactive functional groups [1].
Promiscuous Inhibitors Compounds inhibit multiple unrelated targets due to specific, often undesired, mechanisms. Employ data mining tools to identify pan-assay interference compounds (PAINS); use selectivity assays early [1].

A General Workflow for Screening and Triage

The following diagram outlines a multi-stage process designed to identify and eliminate false positives early in the screening workflow. While not specific to Thioaildenafil, this logic can be applied to your screening campaign.

FP_Screening_Workflow False Positive Screening Workflow Start Primary HTS Hit Compounds SecScr Confirmatory Screening Start->SecScr All Compounds OrthoAssay Orthogonal Assay SecScr->OrthoAssay Active in Confirmatory Discard1 Discard SecScr->Discard1 Inactive CountScr Counter-Screen & Selectivity OrthoAssay->CountScr Active in Orthogonal Discard2 Discard OrthoAssay->Discard2 Inactive MechStudy Mechanism of Action Studies CountScr->MechStudy Selective Compounds Discard3 Discard CountScr->Discard3 Non-selective/Interfering Lead Confirmed Lead Candidate MechStudy->Lead Validated Mechanism Discard4 Discard MechStudy->Discard4 Undesired Mechanism

Key Experimental Protocols for Triage

Here are detailed methodologies for key experiments cited in the workflow.

1. Confirmatory and Dose-Response Screening

  • Objective: To verify activity from the primary screen and quantify compound potency.
  • Methodology:
    • Re-test the compound in the same primary assay format, typically in dose-response (e.g., a 10-point, 1:2 or 1:3 serial dilution).
    • Prepare compound dilutions in DMSO followed by buffer. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).
    • Run the assay in duplicate or triplicate.
    • Data Analysis: Plot the dose-response curve and calculate the half-maximal inhibitory/effective concentration (IC₅₀/EC₅₀). A true active will show a dose-dependent response.

2. Orthogonal Assay

  • Objective: To confirm activity using a different physical or detection method.
  • Methodology:
    • If the primary screen was a biochemical assay (e.g., fluorescence polarization), develop a cell-based or functional assay for the same target.
    • If the primary screen was binding-based, develop a functional enzymatic assay.
    • Example: For a phosphodiesterase inhibitor like this compound, if the primary screen was a fluorescence-based enzymatic assay, an orthogonal assay could measure cAMP or cGMP levels in a relevant cell line using an ELISA or a competitive immunoassay [2] [3].

3. Counter-Screens for Assay Interference

  • Objective: To identify compounds that interfere with the assay detection system rather than the target.
  • Methodology:
    • Fluorescence Interference: Test compounds in the assay mixture without the target enzyme. A signal change indicates direct compound interference with the fluorescent probe or detector.
    • Redox Interference: Test compounds in a system that generates a signal through redox reactions (e.g., with horseradish peroxidase) to identify redox-cycling compounds.
    • AlphaScreen Interference: Test compounds in an AlphaScreen bead-based system without the biological target. Compounds that quench the singlet oxygen signal will reduce the signal.

4. Detergent-Based Test for Aggregation

  • Objective: To determine if activity is due to compound aggregation.
  • Methodology:
    • Perform the standard biochemical assay in parallel with the same assay containing a non-ionic detergent (e.g., 0.01% Triton X-100 or 0.1 mg/mL CHAPS).
    • Data Analysis: A significant reduction or loss of activity in the presence of detergent is a strong indicator that the compound's activity is aggregation-based.

Frequently Asked Questions (FAQs)

Q1: What are the most critical steps to implement first in a new screening campaign? The most critical steps are the Confirmatory Screening and the Orthogonal Assay. Re-testing confirms the initial result is reproducible, while using a different assay technology is one of the most effective ways to rule out technological artifacts and identify true biological activity [1].

Q2: Our screening library is fixed. How can we preemptively handle false positives? With a fixed library, the focus shifts to post-HTS triage. You should:

  • Profile your compound library in silico: Use computational filters to flag compounds with known problematic substructures (e.g., PAINS), reactive functional groups, or poor drug-like properties before they even go into screening [1].
  • Prioritize hits that are not flagged by these filters and that show clean, dose-dependent curves in confirmatory assays.

Q3: How much can a robust screening protocol reduce the false positive rate? While rates vary, studies suggest that without careful triage, 5-10% of initial hits in a drug test can be false positives [2]. A rigorous, multi-stage triage protocol, as outlined above, can significantly reduce this number, ensuring that only the most promising leads with validated mechanisms advance, saving considerable time and resources.

References

Thioaildenafil: Basic Chemical & Physical Properties

Author: Smolecule Technical Support Team. Date: February 2026

The table below consolidates essential data for identifying and handling Thioaildenafil in the laboratory.

Property Details
CAS Number 856190-47-1 [1] [2]
Molecular Formula C23H32N6O3S2 [1] [2]
Molecular Weight 504.67 g/mol [1] [2]
IUPAC Name (3R,5S)-rel-1-[[3-(4,7-Dihydro-1-methyl-3-propyl-7-thioxo-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-ethoxyphenyl]sulfonyl]-3,5-dimethyl-piperazine [1] [2]
Melting Point 182-185 °C [2]
Predicted Boiling Point 689.2 ± 65.0 °C [2]
Predicted pKa 7.84 ± 0.60 [2]
Solubility Sparingly soluble in Chloroform and Ethyl Acetate [2]
Appearance Pale Yellow to Yellow Solid [2]
Mechanism of Action Selective inhibitor of Phosphodiesterase-5 (PDE-5), leading to increased cGMP levels [1]

This compound Analysis and Troubleshooting

This compound is primarily discussed in scientific literature as an adulterant in herbal or "lifestyle" health supplements [1] [3]. Its analysis typically involves techniques like HPLC-MS/MS and GC/MS for identification and confirmation [1] [3].

High-Performance Liquid Chromatography (HPLC) Guidance

HPLC is a core technique for analyzing compounds like this compound. The following workflow outlines the key factors affecting separation and a systematic approach to troubleshooting.

cluster_column Column Factors cluster_mobile Mobile Phase Factors cluster_sample Sample Characteristics start HPLC Method Development & Troubleshooting factor_column Column Factors start->factor_column factor_mobile Mobile Phase Factors start->factor_mobile factor_sample Sample Characteristics start->factor_sample issue Common Issue: Retention Time Drift start->issue c1 Stationary Phase Chemistry factor_column->c1 c2 Column Length & Diameter factor_column->c2 c3 Particle Size factor_column->c3 m1 Solvent Composition (%Organic) factor_mobile->m1 m2 pH & Buffer Concentration factor_mobile->m2 m3 Flow Rate factor_mobile->m3 s1 Use a Column Oven for Temperature Stability factor_sample->s1 s2 Prepare Mobile Phase Freshly & Use High-Purity Solvents factor_sample->s2 s3 Regular Instrument Maintenance factor_sample->s3 cause1 Temperature Fluctuations issue->cause1 cause2 Mobile Phase Composition Changes issue->cause2 cause3 Pump Instability or Wear issue->cause3 cause4 Column Aging or Contamination issue->cause4 solution Corrective & Preventive Actions cause1->solution cause2->solution cause3->solution cause4->solution solution->s1 solution->s2 solution->s3 s4 Use an Internal Standard for Reliability solution->s4

Gas Chromatography-Mass Spectrometry (GC/MS) Guidance

For GC/MS analysis, Retention Index (RI) is a crucial parameter for confirming the identity of a compound, especially when used alongside mass spectral matching [4] [5].

  • What it is: The Retention Index converts a compound's retention time into a relative value based on a homologous series (e.g., n-alkanes), making it more reproducible across different instruments and conditions than absolute retention time [4].
  • How it helps: A good match between the experimental RI of your sample and a reference RI from a database like NIST strongly supports a correct identification [5].
  • Validation Threshold: A study suggests that an absolute difference (|ΔRI|) of 20 units or less between the experimental and reference RI values generally corroborates the identity. A |ΔRI| greater than 50 typically leads to rejection of the proposed identity [5].

Frequently Asked Questions (FAQs)

Q1: What is the primary research application of this compound? A1: this compound is primarily used in biochemical and physiological research to study cGMP-dependent signaling pathways. It serves as a tool compound by selectively inhibiting the phosphodiesterase-5 (PDE-5) enzyme, thereby preventing the breakdown of cyclic guanosine monophosphate (cGMP) and modulating its cellular levels [1].

Q2: My HPLC retention times are not stable. What could be the cause? A2: Retention time drift is a common issue. The most frequent causes are temperature fluctuations, changes in mobile phase composition (due to evaporation or improper preparation), pump instability, or a degrading column [6]. Implement the corrective actions listed in the diagram above, such as using a column oven and preparing mobile phase consistently.

Q3: How can I be more confident in identifying this compound using GC/MS? A3: Relying solely on mass spectral matching can sometimes lead to misidentification. Using the Retention Index (RI) as a second, orthogonal parameter significantly increases confidence. Ensure the RI of your analyte matches the reference value within an acceptable range (e.g., |ΔRI| ≤ 20) [5].

Key Experimental Considerations

  • Solvent Selection for Extraction: Based on its sparing solubility, chloroform or ethyl acetate are potential starting points for liquid-phase extraction of this compound [2]. Method optimization will be required.
  • Analytical Standards: this compound is sold explicitly "For Research Use Only" and is not intended for diagnostic or therapeutic use [1].
  • HPLC Method Development: For a molecule like this compound, a reversed-phase C18 column with a water/acetonitrile or water/methanol mobile phase is a typical starting point. Adjust the pH to influence the ionization state and retention of the analyte [7].

References

Stationary Phase Comparison for PDE-5 Inhibitor Separation

Author: Smolecule Technical Support Team. Date: February 2026

The choice of stationary phase is critical for developing efficient, fast, and environmentally friendly LC methods. The table below summarizes the key characteristics of two modern column types as applied to the separation of multiple drugs for sexual dysfunction, including PDE-5 inhibitors [1].

Feature Core-Shell Particle Column (e.g., Poroshell EC-C18) Monolithic Silica Column (e.g., Chromolith RP-18e)
Particle/Morphology 2.7 µm core–shell particles [1] Single porous silica rod [1]
Key Advantage Higher efficiency (theoretical plates) and enhanced resolution [1] Very low backpressure [1]
Greener Chromatography Accommodated via method optimization [1] Excellent; allows use of ethanol and higher flow rates [1]
Analysis Time Shortened relative to conventional HPLC [1] Shortened relative to conventional HPLC [1]
Best Suited For Methods requiring high resolution and lower detection limits [1] Methods prioritizing low solvent consumption and green alternatives [1]

Detailed Experimental Protocols

Here are two validated methods utilizing the columns described above. Both methods are designed for the simultaneous analysis of a mixture of seven drugs, including the PDE-5 inhibitors Avanafil and Sildenafil, alongside other substances like apomorphine and dapoxetine [1].

Method 1: Using a Core-Shell Particle Column

This method is optimized for high efficiency and resolution.

  • Column: Poroshell EC-C18 (150 mm x 4.6 mm, 2.7 µm) [1]
  • Mobile Phase: A combination of buffer and organic solvent in a gradient elution mode [1].
    • Mobile Phase A (Buffer): 2.16 g of sodium octane sulfonate and 0.02 g of EDTA dissolved in 1000 mL of water. The pH is adjusted to 3.5 using 3 M orthophosphoric acid [1].
    • Mobile Phase B: Acetonitrile [1].
  • Gradient Program:
    • 0 min: 20% B
    • 0-8 min: Linear increase to 50% B
    • 8-10 min: Maintained at 50% B
    • 10-12 min: Return to 20% B for column re-equilibration [1].
  • Flow Rate: 1.5 mL/min [1]
  • Detection: UV detection at 220 nm [1]
  • Temperature: 40°C [1]
Method 2: Using a Monolithic Column

This method leverages the monolithic column's low backpressure for potentially faster or greener analysis.

  • Column: Chromolith Performance RP-18e (100 mm x 4.6 mm) [1]
  • Mobile Phase: Similar composition as Method 1, but run under isocratic conditions [1].
    • The mobile phase is a mixture of the same Buffer (pH 3.5) and Acetonitrile in a 75:25 ratio [1].
  • Flow Rate: 3.0 mL/min (feasible due to low backpressure) [1]
  • Detection: UV detection at 220 nm [1]
  • Temperature: 40°C [1]

Troubleshooting Common LC Issues

Here are some common issues and their potential solutions, framed in a Q&A format for your support center.

  • Issue: High Backpressure

    • Possible Cause: Blockage in the system (in-line filter, guard column, or column frit).
    • Solution: Check and replace the in-line filter and guard column. If the problem persists, flush the column according to the manufacturer's instructions. The monolithic column is less prone to high backpressure from small particles [1].
  • Issue: Poor Peak Shape (Tailing or Fronting)

    • Possible Cause: Secondary interactions between the analytes and residual silanols on the stationary phase. PDE-5 inhibitors often have basic functional groups that are prone to this.
    • Solution: The use of sodium octane sulfonate in the mobile phase in the protocols above acts as an ion-pair reagent to improve peak shape for these basic drugs [1]. Ensuring the mobile phase pH is correctly adjusted is also critical.
  • Issue: Inadequate Resolution Between Two Peaks

    • Possible Cause: The selectivity of the current method is insufficient to separate structurally similar analogs or isomers.
    • Solution: Consider using the core-shell column for its higher resolution power [1]. For very challenging separations of isomers, advanced techniques like Trapped Ion Mobility Spectrometry (TIMS) coupled with LC-MS/MS can be highly effective, as it separates ions based on their size, shape, and charge [2].

Workflow for Method Selection and Troubleshooting

The following diagram outlines a logical workflow for selecting a column and addressing common problems, based on the information gathered.

Start Start: Develop LC Method for PDE-5 Inhibitors Goal Define Primary Goal Start->Goal HighRes High Resolution/ Low Detection Limits Goal->HighRes GreenFast Fast & Green Analysis/ Low Backpressure Goal->GreenFast SelectCoreShell Select Core-Shell Column HighRes->SelectCoreShell SelectMonolithic Select Monolithic Column GreenFast->SelectMonolithic Problem Experiencing Issues? SelectCoreShell->Problem SelectMonolithic->Problem HighPressure High Backpressure? Problem->HighPressure PoorPeak Poor Peak Shape? Problem->PoorPeak LowResolution Low Resolution? Problem->LowResolution SolPressure Check for blockage. Flush system. Consider monolithic column. HighPressure->SolPressure SolPeak Use ion-pair reagent (e.g., sodium octane sulfonate). Verify mobile phase pH. PoorPeak->SolPeak SolResolution Switch to core-shell column. Optimize gradient. Consider LC-TIMS-MS. LowResolution->SolResolution

References

improving recovery of Thioaildenafil from complex matrices

Author: Smolecule Technical Support Team. Date: February 2026

Technical FAQs & Troubleshooting Guides

Here are answers to common experimental challenges, based on established analytical procedures.

FAQ 1: What is the most effective sample preparation technique for Thioaildenafil in herbal matrices?

Solid-phase extraction (SPE) is generally recommended over liquid-liquid extraction (LLE) for complex herbal supplements.

  • Recommended Technique: SPE on a C18 nonpolar phase [1].
  • Rationale: SPE provides cleaner extracts, higher recovery rates, greater reproducibility, and avoids issues like emulsion formation compared to LLE [1]. This is crucial for removing interfering compounds from herbal matrices.
  • Typical Workflow: The process involves conditioning the sorbent, loading the sample, washing away impurities, and eluting the target analyte [1].

FAQ 2: Which chromatographic method is best for separating and quantifying this compound?

A reversed-phase High-Performance Liquid Chromatography (HPLC) method with UV detection is a robust, sensitive, and cost-effective choice [2].

The table below summarizes validated method parameters from a study analyzing similar adulterants:

Parameter Specification Notes / Purpose
Column C18 (4.6 x 250 mm, 5 µm) [2] Standard reverse-phase column for small molecules.
Mobile Phase Acetonitrile : 10 mM Phosphate Buffer (pH 3.5) (35:65, v/v) [2] Isocratic elution for simplicity and speed.
Flow Rate 1.0 mL/min [2] --
Column Temperature 35°C [2] --
Detection (UV) 293 nm [2] Suitable for Sildenafil-like compounds (e.g., this compound).
Retention Time ~7.5 minutes (for Sildenafil) [2] Total run time is short, facilitating high throughput.

FAQ 3: My analyte recovery is low. What could be the cause?

Low recovery can stem from issues in sample preparation or instrument setup. Please troubleshoot using the following flowchart.

LowRecoveryTroubleshooting Troubleshooting Low Recovery cluster_prep Sample Preparation cluster_inst Instrument Analysis Start Low Recovery of this compound Prep Sample Preparation Step Start->Prep Instrument Instrument Analysis Step Start->Instrument SPE1 SPE Column Conditioning? (Incorrect conditioning may not activate sorbent) Prep->SPE1 SPE2 SPE Elution Solvent? (Too weak to desorb analyte) Prep->SPE2 pH Sample pH? (Improper pH reduces retention on SPE column) Prep->pH Column HPLC Column Degradation? (Old column alters retention time) Instrument->Column Temp Column Oven Temperature? (Inconsistent temp affects retention) Instrument->Temp Detector UV Detector Lamp Intensity? (Old lamp reduces sensitivity) Instrument->Detector Action1 Action: Ensure sorbent is fully conditioned with methanol per protocol SPE1->Action1 Possible Cause Action2 Action: Use stronger elution solvent (e.g., increase organic modifier percentage) SPE2->Action2 Possible Cause Action3 Action: Adjust sample pH to 8-9 for optimal SPE retention [1] pH->Action3 Possible Cause Action4 Action: Replace aged column and record column performance Column->Action4 Possible Cause Action5 Action: Verify and calibrate column oven temperature Temp->Action5 Possible Cause Action6 Action: Check lamp usage hours and replace if near end of life Detector->Action6 Possible Cause

FAQ 4: How can I confirm the identity of this compound and rule out false positives?

While HPLC-UV is excellent for quantification, confirmatory analysis requires more specific techniques.

  • Gold Standard: Liquid Chromatography-Mass Spectrometry (LC-MS) or GC-MS is required for definitive identification [3] [4]. These techniques use the molecular weight and fragmentation pattern as a unique "fingerprint" [4].
  • HPLC-UV Specificity: Ensure baseline separation of this compound from other peaks. Using a pH 3.5 phosphate buffer in the mobile phase, as shown in the method above, enhances peak shape and separation for similar compounds [2].
  • Note on GC-MS: Be cautious with GC-MS, as the high temperatures required can degrade the analyte, leading to the detection of breakdown products instead of the intact molecule [4].

Detailed Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Herbal Matrices [1]

This protocol is adapted from methods used for extracting drugs from complex biological fluids.

  • Conditioning: Activate a C18 SPE column (e.g., 300 mg/3 mL) by passing 2 x 3 mL of methanol through it at a flow rate not exceeding 2 mL/min. Do not let the column run dry.
  • Equilibration: Pass 2 x 3 mL of distilled water (or a buffer matching your sample's pH) through the column at 2 mL/min.
  • Loading: Load your prepared liquid sample (e.g., 3 mL of a hydrolyzed and pH-adjusted sample solution) onto the column at a slow flow rate of ~1 mL/min.
  • Washing: Remove interfering matrix components by passing 2 x 3 mL of distilled water through the column at 2 mL/min.
  • Drying: Dry the column completely under a vacuum (e.g., 10 in.Hg) for about 5-10 minutes.
  • Elution: Elute this compound into a clean collection tube using 2 mL of a strong organic solvent mixture, such as methanol:ammonia (9:1), without applying vacuum.
  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dry residue in 100 µL of methanol for HPLC analysis.

Protocol 2: HPLC-UV Analysis for Quantification [2]

This is a detailed method for running the HPLC analysis based on a validated procedure.

  • Mobile Phase Preparation: Prepare 10 mM phosphate buffer and adjust its pH to 3.5 using orthophosphoric acid. Mix this buffer with HPLC-grade acetonitrile in a 65:35 (v/v) ratio. Filter the mixture through a 0.45 µm membrane filter and degas thoroughly.
  • Instrument Setup:
    • Column: C18 analytical column (4.6 x 250 mm, 5 µm particle size).
    • Flow Rate: 1.0 mL/min.
    • Column Oven Temperature: 35°C.
    • UV Detector Wavelength: 293 nm.
    • Injection Volume: 20 µL.
  • System Equilibration: Pump the mobile phase through the system for at least 30 minutes to equilibrate the column until a stable baseline is achieved.
  • Sample Analysis: Inject your reconstituted sample extracts and standards. The total run time is approximately 7-8 minutes.

Advanced Strategy: In-Silico HPLC Method Development

For further optimization, you can leverage computational approaches to reduce experimental time and materials.

  • Concept: Use Quantitative Structure–Property Relationships (QSPR) and Linear Solvent Strength (LSS) theory to predict a molecule's retention factor based on its structure [5].
  • Application: By inputting the molecular structure of this compound (or an analog), these models can predict how its retention time will change with different mobile phase compositions, helping you narrow down the optimal conditions before running a single experiment [5].
  • Benefit: This data-driven strategy can significantly accelerate method development, especially when dealing with novel analogs or complex multi-analyte mixtures [5].

References

A Framework for Validating Your Thioaildenafil Method

Author: Smolecule Technical Support Team. Date: February 2026

For any analytical method, validation proves that it is suitable for its intended purpose. The core parameters you need to validate are defined by international guidelines, such as the ICH Q2(R1) [1] [2].

The table below outlines these key parameters and their typical acceptance criteria, which you would apply to your specific Thioaildenafil method.

Validation Parameter Description & Purpose Typical Acceptance Criteria
Accuracy Closeness of results to the true value. Demonstrates method correctness [2]. Recovery of the analyte should be within a specified range (e.g., 98-102%) [1].
Precision Degree of scatter in results under normal conditions. Includes repeatability and intermediate precision [2]. Relative Standard Deviation (%RSD) of ≤ 2.0% for both intra-day and inter-day analysis [1].
Specificity Ability to measure this compound without interference from other components (excipients, impurities) [2]. Chromatogram shows baseline resolution; no interference at the retention time of this compound.
Linearity The ability to obtain test results proportional to the concentration of the analyte [2]. A linear relationship with a correlation coefficient (r) of ≥ 0.999 over the specified range [1].
Range The interval between the upper and lower concentrations of analyte for which linearity, precision, and accuracy are demonstrated [2]. Established from linearity studies (e.g., 5-35 μg/ml for a similar PDE-5 inhibitor) [1].
LOD & LOQ LOD: Lowest detectable amount. LOQ: Lowest quantifiable amount with accuracy and precision [2]. Determined from signal-to-noise ratio or standard deviation of the response. Example values for similar compounds are 0.102 μg/ml (LOD) and 0.308 μg/ml (LOQ) [1].
Robustness Measures method reliability when small, deliberate changes are made to operational parameters (e.g., pH, temperature, mobile phase composition) [2]. Method performance remains within specified acceptance criteria despite variations.

The following workflow diagrams the process of developing and validating an analytical method, from initial setup to final approval.

Start Define Method Purpose A Develop/Select Analytical Method Start->A B Prepare Validation Protocol A->B C Conduct Validation Experiments B->C D Accuracy Test C->D E Precision Test C->E F Specificity Test C->F G Linearity & Range Test C->G H LOD/LOQ Determination C->H I Robustness Testing C->I J Analyze Data & Compare to Criteria D->J E->J F->J G->J H->J I->J K Prepare Validation Report J->K L QA & Regulatory Approval K->L

Example Methodology and Instrumentation

Although a full method for this compound is not available in the search results, published studies can guide your development. Research has successfully used advanced techniques for its detection and identification.

  • Techniques: One study used Ultra-Performance Liquid Chromatography coupled with Time-of-Flight Mass Spectrometry (UPLC-TOF/MS) to screen for this compound and other PDE-5 inhibitors in illicit dietary supplements. High-resolution mass spectrometry (HR-MS) was crucial for its precise identification [3].
  • Sample Preparation: The analysis involved testing both powders and pharmaceutical dosage forms. While specific extraction details are not provided, this indicates that sample extraction and purification are critical steps you would need to optimize for your matrix [3].

FAQs for Troubleshooting this compound Analysis

Here are some common issues and solutions, framed in a Q&A format for a technical support center.

Q1: During specificity testing, I see interference at the retention time of this compound. What should I do?

  • A: This indicates that the method cannot distinguish this compound from other compounds in the sample. You should optimize your chromatographic conditions. This could involve adjusting the mobile phase composition (e.g., pH, organic solvent ratio), using a different type of HPLC column, or modifying the gradient elution program to achieve baseline separation.

Q2: My recovery rates for accuracy are consistently low. What could be the cause?

  • A: Low recovery often points to an issue with the sample preparation. The extraction process may not be fully releasing this compound from the sample matrix. Re-evaluate your extraction technique (e.g., sonication time, solvent type and volume). Additionally, check for potential adsorption losses to glassware or filters and ensure the standard used for spiking is stable and accurate [2].

Q3: The method lacks robustness, with results varying when different analysts perform it. How can I improve this?

  • A: This is a sign that the method instructions are not sufficiently detailed or that critical parameters are too sensitive. To improve robustness, first identify the key operational parameters (e.g., extraction time, mobile phase pH, column temperature) through a deliberate testing plan. Then, specify tighter controls and tolerances for these parameters in your written procedure. Comprehensive training for all analysts to ensure consistent technique is also essential [2].

A Note on Method Development and Regulatory Compliance

The process outlined above aligns with the ICH Q2(R1) guideline, which is the international standard for validating analytical procedures [1] [2]. Remember that validation is not a one-time event. Methods should be revalidated whenever they are transferred to a new laboratory, or if there is a significant change in the instrument, sample matrix, or the method itself [2].

References

dMRM optimization for Thioaildenafil quantification

Author: Smolecule Technical Support Team. Date: February 2026

dMRM Fundamentals & Method Setup

The table below outlines the core principles for developing a robust dMRM method, drawing from successful applications in pharmaceutical analysis [1] [2] [3].

Aspect Key Considerations for dMRM Optimization
Core Principle Increases sensitivity/selectivity by acquiring data in a pre-set retention time window, improving dwell time and signal-to-noise (S/N) [2].
Transition Selection Use 2-4 transitions per analyte: one quantifier (most abundant) and 1-3 qualifiers for confirmation. Optimize using instrument software and manual verification [2].
Chromatography Sufficient separation reduces matrix effects. Note that some isomers (e.g., PGD2/PGE2) may not be separable; specific transitions are key for co-eluting compounds [2].
Ionization & Source Optimal source parameters differ between compound identification (lower temp) and dMRM quantification (higher temp, e.g., 280°C). Parameters are compound-specific [2].
Method Validation Assess precision with intraday variation (coefficient of variation <20%, ideally <5%) and ensure a wide, representative baseline for S/N calculation [2] [4].

Troubleshooting Common dMRM Issues

Here are answers to frequently asked questions that arise during dMRM method development and use.

Q1: My signal-to-noise ratio (S/N) is poor, leading to high LOD/LOQ. How can I improve it?

  • Verify S/N Calculation: Ensure baseline noise is measured over a region at least five times the peak width at half height, close to the analyte peak, per pharmacopeial guidelines. Avoid software that selects the quietest part of the baseline, which inflates S/N [4].
  • Optimize dMRM Windows: Use a retention time window in the dMRM method to trigger data acquisition only when the analyte is expected. This focuses the measurement and improves S/N [2].
  • Reduce Chemical Noise: The primary benefit of MS/MS is reducing chemical noise through high selectivity. Ensure your precursor > product ion transitions are specific to the analyte and not interfered with by the sample matrix [4].
  • Check Source Conditions: As demonstrated in lipid analysis, source parameters like gas temperature can drastically affect ion yield. For final quantification, a higher temperature (e.g., 280°C) may provide better response for the specific precursor-product transitions [2].

Q2: The retention time for my analyte is not stable, causing missed detections in the dMRM window. What should I do?

  • Stabilize Chromatography: Ensure your HPLC system and mobile phase are consistent. Use a column oven to maintain a stable temperature.
  • Widen dMRM Window Temporarily: If the retention time shift is minor and consistent, you can cautiously widen the dMRM acquisition window. However, a very wide window defeats the purpose of dMRM, so this is a short-term fix [2].
  • Use a Retention Time Locking (RTL) System: If available, use instrument software features that help lock retention times.

Q3: My calibration curve has poor linearity or high %RSD. How can I improve method precision?

  • Check Injection Volume and Solvent: Ensure the injection solvent is compatible with the mobile phase to avoid peak distortion. The developed Thiopental method uses a simple aqueous/organic mobile phase and WFI (Water for Injection) as solvent [5].
  • Review Sample Preparation: An optimized, reproducible extraction is crucial. For complex matrices like corn flour, techniques like accelerated solvent extraction (ASE) or ultrasonication provided superior and consistent recovery rates for the challenging analyte glyphosate [3].
  • Validate Precision: Perform an intraday precision test with technical replicates at low and high concentrations. A well-optimized method should achieve a CV of less than 20%, and often below 5% [2].

Workflow for dMRM Method Development

The following diagram illustrates the logical workflow for building a dMRM method, from initial setup to validation.

dMRM_Workflow cluster_MS Initial MS/MS Method cluster_Chrom Chromatographic Separation cluster_dMRM dMRM Optimization cluster_Valid Method Validation Start Start: dMRM Method Development Step1 1. Initial MS/MS Method Start->Step1 Step2 2. Chromatographic Separation Step1->Step2 A1 • Acquire full scan MS1 spectrum • Identify precursor ion Step3 3. dMRM Optimization Step2->Step3 B1 • Develop/adapt LC method • Determine analyte retention time Step4 4. Method Validation Step3->Step4 C1 • Input optimized transitions End Validated dMRM Method Step4->End D1 • Establish linearity and range A2 • Perform product ion scan (MS2) • Select quantifier/qualifier ions A3 • Optimize fragmentor voltage and collision energies B2 • Achieve baseline separation from matrix interferences C2 • Set dMRM windows around retention time C3 • Fine-tune source parameters for maximum response D2 • Determine LOD/LOQ D3 • Assess precision (intra-day CV%) D4 • Evaluate accuracy/recovery

References

Thioaildenafil vs sildenafil potency PDE5 inhibition

Author: Smolecule Technical Support Team. Date: February 2026

The Mechanism of PDE5 Inhibition

PDE5 inhibitors work by blocking the phosphodiesterase type 5 (PDE5) enzyme. This action prolongs the effect of cyclic guanosine monophosphate (cGMP), a key signaling molecule that leads to smooth muscle relaxation and vasodilation [1] [2]. The following diagram illustrates this core signaling pathway.

G NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC cGMP cyclic GMP (cGMP) sGC->cGMP  Converts GTP GTP GTP->cGMP Uses PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE5 PDE5 Enzyme cGMP->PDE5  Degrades to Effect Smooth Muscle Relaxation Vasodilation PKG->Effect GMP 5'-GMP (Inactive) PDE5->GMP PDE5i PDE5 Inhibitor (e.g., Sildenafil) PDE5i->PDE5  Inhibits

Established PDE5 Inhibitors and Their Potency

The table below summarizes key pharmacological data for several well-known PDE5 inhibitors. The potency is indicated by the IC₅₀ value, which is the concentration needed to inhibit half of the enzyme's activity; a lower value means the drug is more potent [3].

Drug Name PDE5 IC₅₀ (nM) Key Selective Off-Targets Clinical Status
Vardenafil 0.1 - 1.0 [3] PDE6 (0.3-11 nM) [3] Approved [1]
Sildenafil 1 - 9 [3] PDE6 (10-40 nM) [3] Approved [1]
Tadalafil 1 - 7 [3] PDE11 (10-300 nM) [3] Approved [1]
Thioaildenafil Data not available Data not available Not approved; found as an adulterant in supplements [2]

The Challenge of Finding Data on this compound

The lack of public data on this compound is likely due to its status as an unapproved research chemical.

  • Source of Information: this compound is primarily identified in scientific literature as an adulterant in counterfeit "herbal" or "natural" sexual enhancement supplements [2]. These compounds are often synthesized to mimic the effects of approved drugs while bypassing regulatory scrutiny.
  • Data Access: Rigorous, head-to-head laboratory studies comparing such compounds to approved pharmaceuticals are scarce in publicly accessible journals. This data is often proprietary or confined to regulatory and forensic science reports.

An Experimental Approach for Comparison

For a researcher aiming to obtain this missing data, here is a conceptual framework for a standard in vitro potency assay [3] [4]:

  • Objective: To determine the IC₅₀ of this compound and sildenafil for the PDE5 enzyme.
  • Key Components:
    • Purified PDE5 enzyme.
    • Substrate: cGMP.
    • Test compounds: this compound and Sildenafil (as a reference control).
    • Detection system: A method to quantify the reaction product, inorganic phosphate (Pi).
  • Workflow: The assay involves a dual biochemical reaction where the PDE5 enzyme first hydrolyzes cGMP to GMP. A second enzyme, Alkaline Phosphatase (CIAP), then converts GMP to guanosine and Pi, which is measured to determine PDE5 activity [4].
  • Measurement: The concentration of Pi is measured colorimetrically. The IC₅₀ value for each compound is calculated by determining the concentration that reduces PDE5 activity by 50% compared to a control with no inhibitor [3].

G Start Reaction Mixture: • PDE5 Enzyme • cGMP Substrate Inhibitor Add Inhibitor (this compound/Sildenafil) Start->Inhibitor Incubate Incubation Inhibitor->Incubate PDE5_Reaction PDE5 hydrolyzes cGMP to GMP Incubate->PDE5_Reaction CIAP Add CIAP Enzyme PDE5_Reaction->CIAP CIAP_Reaction CIAP hydrolyzes GMP to Guanosine + Pi CIAP->CIAP_Reaction Detect Colorimetric Detection of Inorganic Phosphate (Pi) CIAP_Reaction->Detect Analyze Calculate PDE5 Activity & Determine IC₅₀ Detect->Analyze

References

Comprehensive Structural and Functional Comparison of PDE5 Inhibitor Analogues for Pharmaceutical Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to PDE5 Inhibitors and Their Therapeutic Relevance

Phosphodiesterase type 5 (PDE5) inhibitors represent a significant class of therapeutic agents that primarily target the hydrolysis of cyclic guanosine monophosphate (cGMP), a key secondary messenger in cellular signaling pathways. Since the initial discovery and approval of sildenafil (Viagra) in 1998, PDE5 inhibitors have revolutionized the treatment of erectile dysfunction (ED) and have subsequently been approved for pulmonary arterial hypertension (PAH) and benign prostatic hyperplasia (BPH). The therapeutic efficacy of these compounds stems from their ability to enhance the nitric oxide (NO)/cGMP signaling pathway by preventing the degradation of cGMP, resulting in smooth muscle relaxation and vasodilation in target tissues [1] [2].

The continued development of PDE5 inhibitors has expanded to include structurally diverse analogues, each designed to optimize pharmacokinetic profiles, receptor selectivity, and therapeutic efficacy while minimizing adverse effects. This comprehensive analysis systematically compares the structural features, experimental binding affinities, selectivity profiles, and methodological approaches used in the evaluation of PDE5 inhibitor analogues. The information presented herein is particularly relevant for researchers and drug development professionals seeking to understand structure-activity relationships (SAR) and identify promising candidates for further investigation across potential new therapeutic applications, including cardiovascular diseases, cognitive disorders, and cancer therapy [2] [3].

PDE5 Inhibition Mechanism and Signaling Pathway

The mechanism of action of PDE5 inhibitors is intrinsically linked to the NO/cGMP signaling pathway, which regulates various physiological processes including vascular smooth muscle relaxation, platelet aggregation, and cellular proliferation. Understanding this mechanism is fundamental to appreciating the therapeutic effects and side effect profiles of different PDE5 inhibitors [1] [2].

The following diagram illustrates the NO/cGMP signaling pathway and the specific point of PDE5 inhibitor intervention:

G cluster_pathway PDE5 Inhibition Enhances cGMP Signaling Stimulus Sexual Stimulation/NO Release NOS NOS Activation Stimulus->NOS NO Nitric Oxide (NO) NOS->NO sGC Soluble Guanylyl Cyclase (sGC) NO->sGC cGMP cGMP ↑ sGC->cGMP Converts GTP GTP GTP->sGC Substrate PKG PKG Activation cGMP->PKG PDE5 PDE5 Enzyme cGMP->PDE5 Natural Hydrolysis cGMP->PDE5 Relaxation Smooth Muscle Relaxation Vasodilation PKG->Relaxation GMP 5'-GMP (Inactive) PDE5->GMP PDE5->GMP PDE5_inhib PDE5 Inhibitors PDE5_inhib->PDE5 Inhibits PDE5_inhib->PDE5

Figure 1: PDE5 Inhibition in the NO/cGMP Signaling Pathway

As illustrated in Figure 1, the process begins with nitric oxide release from endothelial cells or nitrergic nerves in response to stimulation. NO activates soluble guanylyl cyclase (sGC), which converts guanosine triphosphate (GTP) to cGMP. The accumulated cGMP activates protein kinase G (PKG), leading to phosphorylation of various target proteins that decrease intracellular calcium levels, resulting in smooth muscle relaxation and consequent vasodilation. PDE5 normally terminates this signal by hydrolyzing cGMP to inactive 5'-GMP. PDE5 inhibitors potentiate this pathway by blocking the degradative action of PDE5, thereby prolonging and enhancing the cGMP-mediated effects [1] [2]. This mechanism is particularly relevant in the corpus cavernosum of the penis, where it facilitates erection, and in pulmonary vasculature, where it reduces vascular resistance.

Structural Classes of PDE5 Inhibitors

PDE5 inhibitors can be categorized into several distinct structural classes based on their core chemotypes. Each class exhibits unique binding characteristics, selectivity profiles, and pharmacokinetic properties due to variations in their molecular interactions with the PDE5 active site [2] [3].

Established PDE5 Inhibitor Classes

Table 1: Structural Classes and Characteristics of PDE5 Inhibitors

Structural Class Core Scaffold Representative Drugs Key Structural Features Binding Interactions

| Pyrazolopyrimidinones | Pyrazolopyrimidinone ring system | Sildenafil, Vardenafil | 1. Pyrazolopyrimidinone core mimicking guanine 2. Aryl sulfonate group 3. Piperazine substituent | 1. Bidentate H-bond with Gln817 2. Hydrophobic interactions with Phe820 3. Solvent-exposed piperazine group | | Carbolinones | β-Carboline derivative | Tadalafil | 1. Fused tetracyclic system 2. 1,3-benzodioxol group 3. D-methyl group | 1. H-bond with Gln817 2. Extensive hydrophobic contacts 3. Unique binding orientation in Q2 pocket | | Imidazotriazinones | Imidazotriazinone core | Avanafil | 1. Imidazotriazinone scaffold 2. Para-ethoxybenzyl group 3. Methoxypropoxy substituent | 1. H-bond with Gln817 2. Hydrophobic clamp with Phe820 3. Modified solvent-facing region | | Flavonoids | Flavonoid glycoside | Icariin, Synthetic analogs | 1. Flavonoid backbone 2. Sugar moieties at C3/C7 3. Variable prenyl groups | 1. Hydrophobic interactions in Q pocket 2. H-bond via hydroxyl groups 3. Sugar-dependent orientation |

The pyrazolopyrimidinone class, including sildenafil and vardenafil, features a core structure that mimics the guanine base of cGMP, enabling key interactions with the conserved glutamine residue (Gln817) in the PDE5 active site. The carbolinone class, represented by tadalafil, adopts a more rigid, fused ring system that results in a distinct binding orientation and extended duration of action. Imidazotriazinones like avanafil incorporate a different heterocyclic system that maintains the essential H-bonding capability while altering the solvent-exposed regions to influence pharmacokinetics. Natural product-derived flavonoids, particularly icariin and its analogs, represent an emerging class with modular substitution patterns that can be optimized for potency and selectivity [4] [2].

The PDE5 active site can be conceptually divided into several regions that accommodate these diverse structural classes: (1) the M site containing catalytic zinc and magnesium ions; (2) the Q pocket where the conserved Gln817 residues form critical H-bonds with inhibitor cores; (3) the hydrophobic clamp formed by Phe820 that stabilizes planar ring systems; and (4) the L region and H pocket that accommodate solvent-exposed substituents and influence inhibitor selectivity over other PDE families [5].

Experimental Methodologies for Evaluating PDE5 Inhibitors

The comprehensive evaluation of PDE5 inhibitors employs a multidisciplinary approach combining biochemical, computational, and cellular assays to establish inhibitory potency, isoform selectivity, and therapeutic potential. Standardized experimental protocols enable meaningful comparisons between analogue series and facilitate structure-activity relationship analysis.

Biochemical and Cellular Assays
  • In Vitro PDE5 Enzyme Inhibition Assays: The Transcreener fluorescence polarization assay represents a high-throughput method for quantifying PDE5 inhibitory activity by detecting the reaction product GMP. The standard protocol involves incubating recombinant human PDE5 enzyme with cGMP substrate in buffer (typically 10 mM Tris, pH 7.5, 5 mM MgCl₂, 0.01% Brij 35, 1 mM DTT, and 1% DMSO) alongside test compounds at varying concentrations. Following 60 minutes of incubation at room temperature, fluorescence polarization is measured after 90 minutes, and IC₅₀ values are calculated based on the GMP standard curve. This method has been extensively validated for determining inhibitor potency across diverse chemotypes [6] [7].

  • Cellular cGMP Elevation Assays: To confirm functional activity in cellular contexts, cGMP accumulation assays are performed using relevant cell lines such as human BJ-hTERT fibroblasts or corpus cavernosum smooth muscle cells. Cells are treated with test compounds for predetermined durations (typically 30-60 minutes) before lysis and quantification of intracellular cGMP levels using enzyme immunoassays (EIA) or radioimmunoassays (RIA). These assays verify that inhibitors can penetrate cellular membranes and effectively elevate cGMP levels under physiological conditions, with compounds like icariin analogs demonstrating significant cGMP elevation at micromolar concentrations [4].

  • Selectivity Profiling Against PDE Isoforms: Assessing selectivity across PDE families (PDE1-PDE11) is crucial for predicting potential side effects. This involves parallel inhibition assays using recombinant PDE isoforms under standardized conditions. Particularly important is evaluation against PDE6 (responsible for visual disturbances with sildenafil) and PDE11 (associated with muscle pain with tadalafil). Special attention is given to compounds like icariin analogs that show improved PDE5/PDE6 selectivity ratios compared to first-generation inhibitors [4] [2].

Computational Approaches
  • Molecular Docking Studies: Docking simulations employ crystal structures of PDE5 (e.g., PDB ID: 3HC8) to predict binding modes and interactions. Standard protocols use software such as Molecular Operating Environment (MOE) or Schrödinger's Induced Fit Docking (IFD) to account for receptor flexibility. These studies identify key interactions with residues like Gln817 and Phe820, providing insights into potency and selectivity determinants across analogue series [7] [3].

  • Molecular Dynamics (MD) Simulations: To complement docking studies, MD simulations (typically 50-100 ns) assess the stability of inhibitor-PDE5 complexes under physiological conditions. Parameters such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and hydrogen bond occupancy provide quantitative measures of complex stability and reveal dynamic interaction patterns that static crystal structures cannot capture [7] [3].

  • Quantitative Structure-Activity Relationship (QSAR) Modeling: Both 2D and 3D-QSAR approaches correlate structural descriptors with inhibitory activity. These models incorporate electronic, steric, and hydrophobic parameters to identify critical structural features governing potency and predict activities of untested analogs, guiding synthetic prioritization [7].

Comparative Performance Data of PDE5 Inhibitor Analogues

Rigorous evaluation of PDE5 inhibitors generates quantitative data enabling direct comparison of inhibitory potency, selectivity profiles, and binding characteristics across diverse structural classes.

Inhibitory Potency and Selectivity

Table 2: Experimental PDE5 Inhibitory Potency and Selectivity Profiles

Compound/Analogue Structural Class PDE5 IC₅₀ (nM) PDE6 Selectivity (PDE5/PDE6 IC₅₀ Ratio) Key Residue Interactions
Sildenafil Pyrazolopyrimidinone 1-9 [4] Low (3-10-fold) [2] Gln817, Phe820, Tyr664, Met816
Vardenafil Pyrazolopyrimidinone 0.1-0.8 [4] Low (3-10-fold) [2] Gln817, Phe820, Enhanced hydrophobic contacts
Tadalafil Carbolinone 1-7 [4] High (>10,000-fold) [2] Gln817, Phe820, Unique H-bond network
Avanafil Imidazotriazinone 4.3-5.2 [2] Moderate (~100-fold) [2] Gln817, Phe820, Modified solvent interactions
Icariin Flavonoid 1000-6000 [4] Moderate (data limited) [4] Hydrophobic pocket interactions, H-bonds via sugars
Compound 3 (Icariin analog) Modified Flavonoid 36 [4] High (data limited) [4] Optimized C3/C7 substitutions enhancing affinity
Compound 11b Pyridopyrazinone 18.13 [7] Not reported Gln817, Phe820, Hydrophobic clamp
MS01 Quinolone-based 128,000 [3] Not reported Gln817 (bidentate), Phe820, Metal coordination

The data in Table 2 demonstrate that vardenafil possesses the highest potency against PDE5 in the sub-nanomolar range, while tadalafil exhibits exceptional selectivity over PDE6, explaining its reduced incidence of visual disturbances. Notably, optimized icariin analogs and pyridopyrazinone derivatives achieve nanomolar potency comparable to early synthetic inhibitors while potentially offering improved safety profiles. The relatively weak potency of the research compound MS01 highlights ongoing challenges in designing effective inhibitors outside established structural classes [7] [4] [3].

Binding Affinity and Structural Parameters

Table 3: Computational Binding Parameters of PDE5 Inhibitor Analogs

Compound Docking Score (kcal/mol) Key H-bond Interactions Hydrophobic Interactions Binding Pocket Residues
Sildenafil -12.8 [3] Gln817 (bidentate) [5] Phe820, Tyr664, Met816 [5] Q-pocket, L-region, H-pocket
Tadalafil -13.2 [3] Gln817, Asp764 [5] Phe820, Val782, Leu725 [5] Q-pocket, Q2-subpocket, H-pocket
Exisulind -9.5 [3] Metal coordination [3] Phe820, Tyr664 [3] M-site, Q-pocket
MS01 -11.3 [3] Gln817 (bidentate), Metal coordination [3] Phe820, Tyr664, Phe786 [3] M-site, Q-pocket, H-pocket
Compound 11b -10.9 [7] Gln817, Tyr664 [7] Phe820, Val782, Leu725 [7] Q-pocket, H-pocket

Computational analyses provide insights into the structural basis for the experimental observations. More negative docking scores generally correlate with higher experimental potency, though this relationship is not absolute due to simplifications in scoring functions. The data in Table 3 confirm that Gln817 and Phe820 represent conserved interaction points across all inhibitor classes, validating their importance in PDE5 inhibition. The ability of MS01 and sildenafil to form bidentate hydrogen bonds with Gln817 contributes significantly to their binding affinity, while variations in hydrophobic interactions with the clamp residue Phe820 and surrounding residues influence both potency and selectivity [7] [3] [5].

Emerging Trends and Future Perspectives

The development of PDE5 inhibitors continues to evolve with several emerging trends focusing on enhancing therapeutic specificity, expanding clinical applications, and addressing current limitations.

Allosteric Inhibitors and Multi-Target Ligands

Recent efforts have explored allosteric PDE5 inhibitors that target sites outside the conserved catalytic domain, offering potentially unprecedented selectivity profiles. These compounds exploit regulatory regions such as the GAF domains that naturally control PDE5 activity through cGMP binding. Allosteric modulators may achieve exceptional isoform selectivity by targeting less conserved regions outside the active site, potentially mitigating off-target effects that plague current competitive inhibitors [2].

Simultaneously, the design of multi-target ligands that modulate PDE5 alongside complementary targets represents a promising strategy for enhanced efficacy in complex disorders. For example, compounds with dual activity against PDE5 and arginase may synergistically enhance NO signaling by simultaneously preserving cGMP and increasing substrate availability for NO synthesis. Similarly, dual PDE5/PDE4 inhibitors could modulate both cGMP and cAMP pathways for potentially improved cardiovascular effects [8] [2].

Repurposing for Novel Therapeutic Applications

Accumulating preclinical evidence supports the investigation of PDE5 inhibitors for cognitive disorders, cancer therapeutics, and metabolic diseases. In oncology, PDE5 inhibitors have shown potential for overcoming multidrug resistance in colorectal cancer and enhancing chemotherapy efficacy through various mechanisms, including inhibition of ATP-binding cassette transporters and modulation of the tumor microenvironment [2] [3].

Neurological applications capitalize on the role of cGMP in neurogenesis and synaptic plasticity, with sildenafil demonstrating promising effects in stroke recovery models by promoting neurovascular remodeling and reducing neurological deficits. The potential use of PDE5 inhibitors in Alzheimer's disease is also being explored based on their ability to enhance cerebral blood flow and potentially reduce tau pathology [1] [2].

Addressing Current Challenges

Future development must address several persistent challenges, including:

  • Optimizing isoform selectivity to minimize side effects, particularly against PDE6 (visual disturbances) and PDE11 (muscle pain)
  • Balancing duration of action with safety considerations, ranging from rapid-onset/short-duration agents for on-demand use to longer-acting compounds for chronic conditions
  • Improving pharmacokinetic profiles to reduce food interactions and inter-individual variability
  • Ensuring cardiovascular safety in vulnerable populations, particularly regarding potential hypotension with concomitant nitrate use [1] [2]

The ongoing identification of natural product-inspired scaffolds like icariin analogs provides valuable starting points for addressing these challenges through structurally diverse chemotypes with potentially novel binding modes and improved safety profiles [4].

Conclusion

This comprehensive analysis of PDE5 inhibitor analogues reveals a dynamic field with continued opportunities for therapeutic innovation. The structural comparison demonstrates how distinct chemotypes achieve varied binding interactions, potency profiles, and selectivity patterns through modifications of core scaffolds and substituents. Experimental data highlight the nanomolar potency achievable across multiple structural classes, with recent analogues approaching or exceeding the activity of first-generation inhibitors while potentially offering improved safety profiles.

The ongoing development of PDE5 inhibitors is increasingly informed by structural biology insights, advanced computational modeling, and refined biological screening techniques. These approaches enable rational optimization of key parameters including binding affinity, isoform selectivity, and pharmacokinetic properties. The expansion of therapeutic applications beyond erectile dysfunction to include pulmonary hypertension, benign prostatic hyperplasia, and potential new indications in oncology and neurology underscores the broad physiological significance of the NO/cGMP pathway and the continuing relevance of PDE5 as a drug target.

References

side effect profile Thioaildenafil vs approved PDE5 inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Thioaildenafil and Approved PDE5 Inhibitors

This compound is an undeclared substance found in some supplements marketed as "natural" or "herbal" sexual enhancers [1]. It is not approved for medical use by regulatory agencies like the FDA, and published clinical data on its efficacy and safety in humans is lacking. In contrast, approved PDE5 inhibitors have undergone rigorous clinical testing.

Comparison of Approved PDE5 Inhibitors

The table below summarizes the key profiles of the four main approved PDE5 inhibitors based on clinical data.

Medication (Generic) Common Brand Names Typical Onset of Action Duration of Action Common Adverse Effects Key Safety Considerations & Notes
Sildenafil [2] [3] [4] Viagra, Revatio ~30-60 minutes [3] [4] 4-5 hours, up to 12 hours [3] [4] Headache, flushing, dyspepsia, nasal congestion, visual disturbances [2] [3] [5] Visual disturbances linked to PDE6 inhibition [5]. Well-established long-term safety data [6].
Tadalafil [3] [4] [5] Cialis, Adcirca ~30-45 minutes [4] 24-36 hours [3] [4] Headache, dyspepsia, back pain, myalgia, nasal congestion [1] [3] Also approved for benign prostatic hyperplasia (BPH). Lower risk of visual disturbances [3].
Vardenafil [3] [4] [5] Levitra, Staxyn ~30-60 minutes [4] 4-5 hours [4] Headache, flushing, rhinitis, dyspepsia [6] May prolong QTc interval; caution in patients with cardiac conditions or on certain antiarrhythmics [5].
Avanafil [2] [7] [4] Stendra ~15-30 minutes [7] [4] [5] 6-12 hours [4] Headache, flushing, nasal congestion [2] [5] High selectivity for PDE5; potentially lower incidence of visual side effects [5]. Faster onset of action [7].

Key Experimental Data and Methodologies

For researchers, understanding the clinical trial designs that generate this data is crucial. Here are methodologies from key studies on approved PDE5 inhibitors:

  • Avanafil vs. Sildenafil Non-Inferiority/Superiority Trial [7]

    • Objective: To compare the efficacy and safety of avanafil versus sildenafil.
    • Design: Prospective, randomized, double-blind, active-controlled, parallel, multicenter study.
    • Participants: 220 patients with erectile dysfunction (ED) for ≥3 months.
    • Intervention: Patients randomized 1:1 to avanafil 100mg or sildenafil 50mg. Dose escalation to avanafil 200mg or sildenafil 100mg was permitted after 4 weeks based on efficacy.
    • Primary Outcomes: Change from baseline in the International Index of Erectile Function (IIEF-EF) score and responses to Sexual Encounter Profile (SEP) questions over 12 weeks.
    • Key Findings: Avanafil was non-inferior at 4 weeks and superior at 8 and 12 weeks in improving IIEF-EF scores. A significantly higher percentage of men in the avanafil group achieved an erection within 15 minutes (modified SEP1: 84.8% vs. 28.2%, p<0.001).
  • Systematic Evidence Review for Clinical Guidelines (NICE) [8]

    • Objective: To evaluate the efficacy and safety of avanafil for ED.
    • Design: Review of three pivotal Phase III, double-blind, randomized, placebo-controlled trials (RCTs) of 12 weeks' duration.
    • Participants: Studies included general population with ED (n=646), men with diabetes (n=390), and men post-prostatectomy (n=298).
    • Intervention: Placebo vs. avanafil (50mg, 100mg, or 200mg) taken as needed ~30 minutes before sexual activity.
    • Primary Outcomes: Percentage of sexual attempts resulting in successful intercourse (SEP3), percentage of attempts with successful vaginal penetration (SEP2), and IIEF-EF domain score.
    • Key Findings: All avanafil doses significantly improved primary outcomes versus placebo. For example, successful intercourse rates were 57.0% (avanafil 200mg) vs. 27.0% (placebo) in the general ED population.

PDE5 Inhibitor Mechanism of Action

The following diagram illustrates the shared mechanism of action for PDE5 inhibitors, which underlies their efficacy and side effect profiles.

pde5_pathway SexualStim Sexual Stimulation NORelease Nitric Oxide (NO) Release SexualStim->NORelease GuanylateCyclase Guanylate Cyclase NORelease->GuanylateCyclase Activates cGMP_up cGMP (elevated) SmoothMuscleRelaxation Smooth Muscle Relaxation & Vasodilation cGMP_up->SmoothMuscleRelaxation  Mediates cGMP_down cGMP (degraded) cGMP_up->cGMP_down Erection Improved Erection SmoothMuscleRelaxation->Erection GuanylateCyclase->cGMP_up Converts GTP GTP GTP->cGMP_up  Substrate PDE5_enzyme PDE5 Enzyme PDE5_enzyme->cGMP_down  Breaks down GMP GMP cGMP_down->GMP PDE5_Inhibitor PDE5 Inhibitor PDE5_Inhibitor->PDE5_enzyme  Inhibits

This mechanism shows how PDE5 inhibitors like sildenafil and avanafil enhance the natural erectile process by preserving cGMP. Differences in their molecular structure affect selectivity (e.g., sildenafil's inhibition of PDE6 causing visual effects [5]) and pharmacokinetics (e.g., avanafil's rapid Tmax [5]), leading to their distinct clinical profiles.

Critical Safety and Regulatory Considerations

  • This compound as an Adulterant: The presence of this compound in supplements poses a significant health risk [1]. Consumers are exposed to an unapproved substance with unknown safety, efficacy, and interaction profiles.
  • Class-Wide Contraindications: All PDE5 inhibitors are contraindicated with nitrates due to the risk of severe hypotension [1] [3]. They are also primarily metabolized by CYP3A4, so caution is required with strong inhibitors of this enzyme (e.g., ketoconazole, ritonavir) [1] [5].
  • Ocular Side Effects: A class-wide warning exists for potential visual side effects, including non-arteritic anterior ischemic optic neuropathy (NAION) [1] [9]. The risk profile for unapproved analogs like this compound is unknown.

References

therapeutic efficacy Thioaildenafil versus tadalafil

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Overview: Thioaildenafil vs. Tadalafil

The table below summarizes the available information on these two compounds.

Feature This compound Tadalafil
Therapeutic Status Research chemical; not approved for human therapeutics; often identified as an adulterant in "herbal aphrodisiacs" [1] Approved pharmaceutical drug for erectile dysfunction and pulmonary arterial hypertension [2] [3]
Primary Use Biochemical research (PDE-5 inhibition studies) [1] Treatment of erectile dysfunction; emerging research for other conditions like primary mitochondrial diseases [4] [2]
Mechanism of Action Selective inhibitor of Phosphodiesterase-5 (PDE-5), leading to increased cGMP levels [1] Selective inhibitor of Phosphodiesterase-5 (PDE-5), leading to increased cGMP levels [2] [5]
Efficacy & Clinical Data No clinical trial data from reputable sources available; safety and efficacy in humans are unknown [1] Demonstrated efficacy in numerous clinical trials for ED; shown to improve erection firmness with effects lasting up to 36 hours; also shows beneficial effects in mitochondrial diseases [4] [2] [6]
Safety Profile Not established. As an unregulated substance, its safety is not monitored, posing potential health risks [1] Well-documented safety profile. Common side effects include headache, dyspepsia, back pain, and myalgia; serious side effects are rare [3] [6]
Dosage Information Not defined for human use [1] Well-defined: 10-20 mg as needed or 2.5-5 mg daily for ED [2]

Mechanism of Action and Signaling Pathway

Both this compound and Tadalafil are Phosphodiesterase-5 (PDE-5) inhibitors. They share a common molecular mechanism, which can be visualized in the pathway diagram below. This mechanism is crucial for their effect in treating erectile dysfunction and is also the basis for ongoing research in other therapeutic areas, such as vascular function and mitochondrial diseases [4] [5].

G Stimulus Sexual Stimulation or NO-producing agents eNOS eNOS Activation Stimulus->eNOS NO NO (Nitric Oxide) eNOS->NO sGC Soluble Guanylyl Cyclase (sGC) NO->sGC cGMP cGMP sGC->cGMP GTP GTP GTP->sGC Converts PDE5 PDE-5 Enzyme cGMP->PDE5 Targets PKG Protein Kinase G (PKG) Activation cGMP->PKG GMP 5'-GMP (Inactive) PDE5->GMP Hydrolyzes PDE5_Inhib Tadalafil/Thioaildenafil (PDE-5 Inhibitor) PDE5_Inhib->PDE5 Inhibits Relaxation Smooth Muscle Relaxation & Vasodilation PKG->Relaxation

Figure 1: PDE-5 Inhibitor Mechanism in the NO-sGC-cGMP Pathway

The diagram illustrates how Tadalafil and this compound exert their effects by inhibiting the PDE-5 enzyme. This inhibition prevents the breakdown of cyclic guanosine monophosphate (cGMP), enhancing the natural signaling pathway that leads to smooth muscle relaxation and vasodilation [1] [5].

Key Experimental Protocols for Efficacy Assessment

To objectively compare PDE-5 inhibitors like Tadalafil, researchers use standardized experimental models. The following are key protocols mentioned in the search results.

Protocol 1: Luciferase Reporter Assay for Transcriptional Activity

This assay is used to study downstream signaling and the effect of drugs on specific pathways, such as Hedgehog signaling, which can be modulated by secondary messengers like cGMP [7].

  • Objective: To measure the specific ability of a transcription factor to bind to its consensus sequence and activate transcription of target genes in response to pathway modulation [7].
  • Workflow:
    • Cell Culture & Transfection: Normal or cancer cells are cultured and transfected with a luciferase reporter gene construct linked to the response element of interest (e.g., GLI-binding sites for Hedgehog signaling).
    • Drug Treatment: Cells are treated with the drug(s) under investigation (e.g., Tadalafil) or a control.
    • Cell Lysis: After incubation, cells are lysed to release intracellular contents, including the luciferase enzyme if the reporter gene was expressed.
    • Luciferase Activity Measurement: The lysate is mixed with a substrate (luciferin). The resulting light emission, proportional to the transcriptional activity, is measured using a luminometer [7].

The workflow for this assay is summarized in the diagram below.

G Start Culture & Transfect Cells with Reporter Construct Treat Treat Cells with PDE-5 Inhibitor Start->Treat Lyse Lyse Cells Treat->Lyse Measure Measure Luciferase Activity (Luminometer) Lyse->Measure Data Data Analysis: Transcriptional Activity Measure->Data

Figure 2: Workflow of a Luciferase Reporter Assay

Protocol 2: Analysis of Mitochondrial Function in Patient Fibroblasts

This cell-based assay was used in a recent study to demonstrate the beneficial effects of Tadalafil and Sildenafil on mitochondrial respiration [4].

  • Objective: To assess the improvement in cellular and mitochondrial function after drug treatment [4].
  • Workflow:
    • Cell Sourcing: Fibroblasts are obtained from patients with target diseases (e.g., primary mitochondrial diseases like MELAS).
    • Drug Incubation: Cells are incubated with the drug (e.g., Tadalafil) for a defined period.
    • Functional Assay: Mitochondrial respiratory function is analyzed, likely using a Seahorse Analyzer or similar instrument to measure oxygen consumption rate (OCR).
    • Metabolite Analysis: Cellular metabolites are profiled to check for normalization, indicating a return to healthier cellular metabolism [4].

Implications for Research and Development

For researchers, the key distinction is the purpose of the compound:

  • Tadalafil is a robust benchmark for PDE-5 inhibition with a proven clinical track record and expanding therapeutic potential, making it a strong candidate for drug repurposing studies [4].
  • This compound serves as a tool compound in biochemical research to study PDE-5 function. Its presence as an adulterant also makes it a target for analytical chemistry methods development to detect unapproved substances in supplements [1].

References

receptor binding affinity Thioaildenafil compared to vardenafil

Author: Smolecule Technical Support Team. Date: February 2026

A Look at Available PDE5 Inhibitor Binding Data

Although data for thioaildenafil is missing, the table below summarizes the binding affinity of three well-known PDE5 inhibitors, which serves as a useful reference. The values are from a 2004 study that used multiple methods to determine affinity to the PDE5 catalytic site [1].

Inhibitor IC₅₀ (nM) Kᵈ (Isotherm) (nM) Kᵈ (Dissociation Rate) (nM) Kᵈ (¹/₂ EC₅₀) (nM)
Vardenafil 0.091 ± 0.031 0.38 ± 0.07 0.27 ± 0.01 0.42 ± 0.10
Tadalafil 1.8 ± 0.40 2.4 ± 0.60 1.9 ± 0.37 2.7 ± 0.25
Sildenafil 3.7 ± 1.4 4.8 ± 0.80 3.7 ± 0.29 11.7 ± 0.70

> Note: The relative potency is vardenafil >> tadalafil > sildenafil. All three inhibitors were found to bind specifically and competitively to the same site on PDE5 [1].

Experimental Protocols for Binding Affinity Studies

Researchers use several methodologies to determine the binding affinities summarized above. Here are detailed protocols for key experimental approaches:

Radioligand Binding Assays

This method was used to generate the data in the table above [1].

  • Core Principle: A tritium-labeled version of the inhibitor (e.g., [³H]vardenafil) is used to track its binding to the PDE5 enzyme.
  • Procedure:
    • Incubation: The purified PDE5 enzyme is incubated with the tritiated inhibitor. To measure specificity, the experiment is also run in the presence of a large excess of unlabeled inhibitor.
    • Separation: The mixture is filtered to separate the protein-bound radioactivity from the unbound.
    • Quantification: The amount of radioactivity on the filter is measured using a scintillation counter, allowing for the calculation of bound inhibitor.
    • Data Analysis: Data from saturation and competition experiments are analyzed to determine equilibrium dissociation constants (Kᵈ), inhibition constants (IC₅₀), and dissociation rates [1].
X-ray Crystallography

This technique provides atomic-level detail of how an inhibitor binds to the PDE5 active site.

  • Core Principle: Protein crystals of the PDE5 catalytic domain, with the inhibitor bound, are exposed to X-rays. The resulting diffraction pattern is used to build a 3D structural model [2] [3].
  • Procedure:
    • Crystallization: The PDE5-inhibitor complex is crystallized.
    • Data Collection: X-ray diffraction data is collected from the crystal.
    • Structure Solution: The electron density map is calculated, and the atomic model of the protein with the bound inhibitor is built and refined.
    • Analysis: The structure reveals key interactions, such as hydrogen bonding with a conserved glutamine residue (e.g., Q817) and hydrophobic interactions within the binding pocket, which explain potency and selectivity [2] [3] [4].
Free-Energy Perturbation (FEP)

This is a advanced computational method for predicting relative binding affinities.

  • Core Principle: FEP uses molecular dynamics simulations to computationally "transform" one ligand into another within the protein's binding site. The change in free energy during this alchemical process is calculated to predict the difference in binding affinity between the ligands [5].
  • Procedure:
    • System Setup: The protein-ligand complex is solvated in a water box with ions.
    • λ Windows: The transformation is divided into many intermediate steps (λ windows).
    • Simulation: Molecular dynamics simulations are run at each window.
    • Analysis: The free energy difference is computed using methods like the Bennett Acceptance Ratio (MBAR) to provide an estimate of relative binding affinity [5].

The following diagram illustrates the general workflow for these experimental and computational approaches.

G cluster_exp Experimental Methods cluster_comp Computational Methods Start Start: Determine Binding Affinity Exp Radioligand Binding Assays Start->Exp Cryst X-ray Crystallography Start->Cryst Comp Free-Energy Perturbation (FEP) Start->Comp DataExp Outcome: Quantitative Kd, IC50 Exp->DataExp DataStruct Outcome: Atomic-Level Structure & Interactions Cryst->DataStruct DataComp Outcome: Predicted Relative Binding Affinity Comp->DataComp

Insights for Further Research

Since direct data on this compound is unavailable, the following approaches may be useful for your research:

  • Explore Specialized Databases: Search deeply curated biochemical databases like BindingDB or ChEMBL for "this compound" to find any published Ki or IC₅₀ values.
  • Leverage Predictive Models: Consider using state-of-the-art AI tools like Boltz-2, an open-source model that predicts protein-ligand binding affinity with accuracy approaching physics-based methods like FEP but is significantly faster [6].
  • Analyze Structure-Activity Relationships (SAR): this compound is likely a thio-derivative of a known PDE5 inhibitor. Comparing its core structure to vardenafil and other analogs could provide clues about its relative potency. The higher potency of vardenafil over sildenafil, for instance, is attributed to differences in its double-ring structure [1].

References

Comparative Overview: Thioaildenafil vs. FDA-Approved PDE5 Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Feature Thioaildenafil (Unapproved Analog) FDA-Approved PDE5 Inhibitors (e.g., Sildenafil, Tadalafil, Vardenafil)
Regulatory Status Not approved by any health authority; found as an adulterant in "herbal" supplements [1] Approved for treating erectile dysfunction (ED), pulmonary arterial hypertension, and/or benign prostatic hyperplasia [2] [3]
Safety Profile Unknown safety profile; significant health risk due to lack of formal testing in humans or animals [1] Well-characterized and monitored; known common and serious side effects are documented [2] [4] [5]
Efficacy Data No formal clinical trial data available; only demonstrated PDE5 inhibitory activity in vitro [1] Robust efficacy data from numerous clinical trials; for ED, 60-80% of men achieve erections sufficient for intercourse [2] [4] [5]
Chemical Consistency A structural (designer) analog of sildenafil, created to circumvent patents and regulations [1] Standardized, consistent chemical composition and manufacturing processes [2] [3] [6]
Known Side Effects Not formally documented, but presumed to be similar to approved PDE5 inhibitors with unknown frequency/severity [1] Common: Headache, flushing, dyspepsia, nasal congestion [2] [4]. Serious: Priapism, sudden vision/hearing loss (rare), QTc prolongation (Vardenafil) [2] [4] [7]
Drug Interactions Not studied, but high risk due to unknown metabolism and pharmacokinetics [1] Well-documented; contraindicated with nitrates; interactions with alpha-blockers, CYP3A4 inhibitors (e.g., grapefruit juice) [2] [3] [6]
Onset & Duration No human pharmacokinetic data available Sildenafil/Vardenafil: Onset 30-60 min, Duration 4-6 hours [2] [7]. Tadalafil: Onset 30 min, Duration up to 36 hours [2] [4]. Avanafil: Onset as fast as 10-15 min [7]
Selectivity Presumed to inhibit PDE5, but full selectivity profile is uncharacterized [1] Varies by drug; differences in selectivity for PDE5 over PDE6 (in retina) and PDE11 explain some side effect profiles (e.g., visual disturbances, myalgia) [2] [6] [4]

Experimental Data & Methodologies for Approved PDE5 Inhibitors

While clinical data for this compound is absent, the mechanisms and testing for approved drugs are well-established.

Mechanism of Action

All PDE5 inhibitors share a core mechanism. They block the phosphodiesterase type 5 (PDE5) enzyme, which degrades cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis. Sexual stimulation releases nitric oxide (NO), which stimulates the production of cGMP. Elevated cGMP levels lead to smooth muscle relaxation, vasodilation, and increased blood flow, resulting in an erection. By inhibiting PDE5, these drugs enhance and prolong the effects of cGMP [2] [3] [4].

The diagram below illustrates this signaling pathway.

G Sexual Stimulation Sexual Stimulation NO Release NO Release Sexual Stimulation->NO Release Guanylate Cyclase Guanylate Cyclase NO Release->Guanylate Cyclase GTP -> cGMP GTP -> cGMP Guanylate Cyclase->GTP -> cGMP Smooth Muscle Relaxation Smooth Muscle Relaxation GTP -> cGMP->Smooth Muscle Relaxation Vasodilation & Erection Vasodilation & Erection Smooth Muscle Relaxation->Vasodilation & Erection PDE5 Enzyme PDE5 Enzyme cGMP degraded to GMP cGMP degraded to GMP PDE5 Enzyme->cGMP degraded to GMP cGMP degraded to GMP->GTP -> cGMP Reduces cGMP PDE5 Inhibitor PDE5 Inhibitor PDE5 Inhibitor->PDE5 Enzyme Inhibits

Key Experimental Protocols for Efficacy and Safety

For FDA-approved drugs, data is generated through standardized clinical and non-clinical studies.

  • *In Vitro* Enzyme Inhibition Assays:

    • Objective: To determine the potency (IC50 value) and selectivity of a compound for inhibiting PDE5 compared to other phosphodiesterase isoforms (e.g., PDE1, PDE6, PDE11).
    • Methodology: Recombinant PDE enzymes are incubated with the test drug and a labeled substrate (e.g., 3H-cGMP). The reaction is stopped, and the amount of hydrolyzed product is quantified using scintillation counting. The IC50 is the concentration of the drug that inhibits 50% of the enzyme activity [6].
  • Randomized, Double-Blind, Placebo-Controlled Clinical Trials:

    • Objective: To evaluate the drug's real-world efficacy and safety in a target patient population (e.g., men with ED of various etiologies).
    • Methodology: Participants are randomly assigned to receive the active drug or a placebo. Efficacy is measured using validated questionnaires like the International Index of Erectile Function (IIEF). Key endpoints include the ability to achieve and maintain an erection, and overall treatment satisfaction. Safety is monitored by recording all adverse events, vital signs, and laboratory parameters [4] [7] [5].
  • Pharmacokinetic Studies:

    • Objective: To understand the drug's absorption, distribution, metabolism, and excretion (ADME) profile.
    • Methodology: Healthy volunteers or patients receive a set dose of the drug. Blood samples are collected at predetermined time points. Analyses determine key parameters like time to maximum concentration (Tmax), half-life (T1/2), and area under the curve (AUC). These studies also assess the impact of food and drug interactions [2] [3] [6].

Critical Implications for Research and Development

The primary distinction lies in the complete absence of a validated safety and efficacy profile for this compound.

  • Uncharacterized Risk: The lack of formal toxicological and clinical studies means all potential side effects, including rare but serious ones, are unknown. Its metabolism and potential for drug interactions are also unstudied, posing a significant risk [1].
  • Regulatory and Ethical Concerns: The presence of this compound in consumer products is considered a dangerous adulteration. Its production is an attempt to circumvent the rigorous regulatory pathways required for patient safety [1].
  • Data Gap: For a research audience, it is crucial to recognize that any comparison with this compound is inherently one-sided. While its in vitro PDE5 inhibition suggests a mechanism of action, this does not translate to predictable in vivo effects.

References

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XLogP3

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Wikipedia

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Dates

Last modified: 04-15-2024

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